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  • Product: 3-Chloro-4-(bromomethyl)-2(5H)-furanone
  • CAS: 199536-65-7

Core Science & Biosynthesis

Foundational

Chemical Stability and Physical Properties of Mutagen X (MX): A Technical Whitepaper

Executive Summary 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, universally known as Mutagen X (MX), is a highly reactive disinfection byproduct (DBP) formed during the chlorination of humic acids and natural org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, universally known as Mutagen X (MX), is a highly reactive disinfection byproduct (DBP) formed during the chlorination of humic acids and natural organic matter in source water 1[1]. Recognized as one of the most potent direct-acting mutagens ever evaluated in the Salmonella Ames test, MX poses unique challenges in toxicology and environmental chemistry due to its highly labile, pH-dependent structural dynamics.

This whitepaper provides an authoritative synthesis of the physical properties, chemical stability, and degradation kinetics of MX. Furthermore, it outlines self-validating experimental protocols designed to maintain scientific integrity when handling and quantifying this volatile furanone in laboratory settings.

Physicochemical Profile

The physical behavior of MX is dictated by its conjugated double bond, a highly reactive carbonyl group, a hydroxyl group, and labile chlorine atoms. In its pure form, MX exists as a viscous oil. Its solubility and partitioning behavior are not static; they are heavily influenced by the pH of the surrounding aqueous environment 2[2].

Table 1: Physicochemical Properties of Mutagen X
PropertyValue
IUPAC Name 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Appearance Pale yellow to brown viscous oil
Molecular Weight 217.43 g/mol
Aqueous Solubility 50.8 mg/mL (at pH 2); 43.7 mg/mL (at pH 7)
Partition Coefficient (LogP) 1.1 (at pH 2); -1.0 (at pH 8)

Mechanistic Insight: The dramatic shift in the LogP value from a lipophilic 1.1 at pH 2 to a hydrophilic -1.0 at pH 8 is a direct consequence of the molecule's structural ring-opening. As the environment becomes basic, the furanone ring cleaves to form an acyclic, ionized carboxylic acid, drastically increasing its polarity and water affinity 2[2].

pH-Dependent Structural Dynamics and Degradation

The chemical stability of 5-hydroxy-2(5H)-furanones is entirely contingent on a pH-dependent equilibrium 3[3].

  • Acidic Conditions (pH < 4): MX exists almost exclusively in its closed-ring lactone form. In this state, the molecule is exceptionally stable.

  • Physiological to Basic Conditions (pH > 7): The lactone ring undergoes base-catalyzed hydrolysis, opening to yield an acyclic form known as Z-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (z-MX). A fraction of z-MX rapidly isomerizes into its geometric counterpart, e-MX.

  • Terminal Degradation: Both open-chain isomers are highly susceptible to further hydrolytic degradation, ultimately breaking down into polar metabolites like succinic acid derivatives 1[1].

MX_Dynamics Ring Closed-Ring Furanone (MX) Stable at pH < 4 OpenZ Open-Chain (z-MX) Dominant at pH > 7 Ring->OpenZ pH Increase OpenZ->Ring Acidification OpenE Isomerized (e-MX) Equilibrium intermediate OpenZ->OpenE Isomerization Degradation Hydrolytic Degradation (e.g., Succinic Acid) OpenZ->Degradation Hydrolysis OpenE->Degradation Hydrolysis

Structural dynamics and pH-dependent degradation pathway of Mutagen X.

Table 2: Aqueous Stability and Half-Life Kinetics

The kinetic degradation of MX is starkly illustrated by its half-life across different pH environments 2[2].

pH LevelTemperature (°C)Half-Life (t½)Dominant Structural Form
2.823~38 yearsClosed-ring furanone
7.8237.4 daysOpen-chain (z-MX / e-MX)
8.0236.0 daysOpen-chain (z-MX / e-MX)

Experimental Methodologies

To generate reliable data when working with highly labile furanones, experimental protocols must be designed as self-validating systems. The following workflows detail the exact methodologies required to assess MX stability and genotoxicity, emphasizing the causality behind critical procedural steps.

Protocol 1: pH-Dependent Hydrolysis Kinetics Assessment

Objective: Quantify the degradation rate of MX across varying pH levels. Self-Validation Mechanism: The protocol mandates the inclusion of a chemically stable internal standard (IS), such as 2,4-dichlorobenzoic acid. A constant IS peak area across all time points confirms that any observed reduction in MX concentration is strictly due to chemical degradation, ruling out solvent evaporation or HPLC injection errors.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 9.0.

  • Spiking: Spike the buffers with MX to a final concentration of 10 µg/mL and the IS to 5 µg/mL.

  • Incubation: Incubate the solutions in sealed amber vials at a controlled temperature (e.g., 23°C) to prevent photodegradation.

  • Time-Course Sampling & Acidic Quenching: At designated time points (0, 24, 48, 72 hours), extract a 100 µL aliquot.

    • Causality for Quenching: Immediately add 10 µL of 0.1 M HCl to drop the sample pH below 3.0. Because MX exists in a highly labile open-chain form at physiological pH, acidification instantly shifts the equilibrium back to the stable closed-ring furanone. This locks the molecular state, preventing further degradation during the HPLC autosampler queue and ensuring the chromatogram reflects the exact concentration at the time of sampling.

  • Quantification: Analyze via HPLC-UV at 227 nm. Calculate the half-life using first-order kinetic modeling.

Workflow Buffer 1. Buffer Prep (pH 2.0 - 9.0) Incubate 2. Incubation (Controlled Temp) Buffer->Incubate Quench 3. Acidic Quench (Shift to pH < 3) Incubate->Quench HPLC 4. HPLC-UV/MS Analysis Quench->HPLC Kinetics 5. Kinetic Modeling HPLC->Kinetics

Step-by-step experimental workflow for evaluating the aqueous stability of furanones.

Protocol 2: Aldehydic Site Assay for Genotoxicity

Objective: Measure the induction of abasic sites in genomic DNA following MX exposure. MX is known to induce abasic sites rather than forming stable DNA adducts 4[4]. Self-Validation Mechanism: Parallel processing of a positive control (2 mM Methyl methanesulfonate, MMS) and a vehicle control ensures the aldehydic reactive probe is functioning correctly. A proportional signal in the MMS cohort validates the assay's sensitivity.

Step-by-Step Workflow:

  • Exposure: Treat Salmonella TA100 cells with varying concentrations of MX (e.g., 2.3 µM and 4.6 µM) for 1.5 hours.

  • DNA Extraction: Lyse cells and extract DNA using a standard phenol-chloroform-isoamyl alcohol method at 4°C.

    • Causality for Extraction Choice: MX-induced abasic sites are structurally fragile. Silica-based spin columns require chaotropic salts and mechanical centrifugation that can artificially induce strand breaks at existing abasic sites. Liquid-liquid extraction preserves the integrity of the fragile DNA backbone, ensuring that the quantified abasic sites are strictly MX-induced.

  • Probe Labeling: React the purified DNA with an aldehyde-reactive probe (ARP) containing a biotin tag, which specifically binds to the open-ring form of the abasic site.

  • Quantification: Bind the biotinylated DNA to a streptavidin-coated microplate and quantify using a colorimetric enzyme-linked assay (absorbance at 450 nm).

Conclusion

The chemical behavior of Mutagen X is a textbook example of environment-dependent stability. Its extreme mutagenic potency in biological assays is juxtaposed against its rapid degradation in physiological environments. For drug development professionals and environmental toxicologists, recognizing the causality between pH, structural equilibrium, and degradation kinetics is paramount. Implementing rigorous, self-validating protocols—particularly utilizing acidic quenching—is non-negotiable for accurate quantification and toxicological assessment.

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Exploratory

An In-depth Technical Guide to the Environmental Occurrence of 3-Chloro-4-(bromomethyl)-2(5H)-furanone in Pulp Mill Effluents

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-(bromomethyl)-2(5H)-furanone (BMF), a potent mutagenic disinfection byproduct identified in pulp mill effluents. The guide details its format...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-(bromomethyl)-2(5H)-furanone (BMF), a potent mutagenic disinfection byproduct identified in pulp mill effluents. The guide details its formation during chlorine-based bleaching processes, presents robust analytical methodologies for its detection and quantification, discusses its known environmental concentrations, and explores its toxicological significance and environmental fate. This document is intended for researchers, environmental scientists, and professionals in the pulp and paper industry to foster a deeper understanding of BMF and provide a framework for its monitoring and control.

Introduction: The Significance of BMF in Pulp Mill Effluents

The pulp and paper industry has long been scrutinized for its environmental impact, particularly the discharge of complex effluents containing a myriad of chemical compounds.[1][2][3] Among these are organochlorines, a class of compounds formed during the bleaching of pulp with chlorine-containing agents.[4][5] While regulations and process changes have significantly reduced the discharge of well-known pollutants like dioxins, other potent, lesser-known compounds demand continued attention.[6][7]

One such compound is 3-Chloro-4-(bromomethyl)-2(5H)-furanone, often referred to as BMF. It is a brominated analogue of the highly mutagenic compound MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone).[8][9] MX was first identified in pulp chlorination waters in the early 1980s and is recognized as a potent mutagen and carcinogen in rodent studies.[10][11][12][13] BMF and other brominated analogues (BMXs) are formed when bromide ions are present in the process water during chlorine-based disinfection or bleaching.[8][14] Given the potent biological activity of this class of furanones, understanding the occurrence of BMF in pulp mill effluents is critical for a complete assessment of their environmental and human health risks.

This guide serves as a technical resource, consolidating current knowledge on the formation, analysis, and environmental relevance of BMF originating from pulp mill operations.

Formation Chemistry in Pulp Bleaching

The formation of BMF is intrinsically linked to the chemistry of chlorine-based pulp bleaching and the presence of specific precursors in both the wood pulp and the process water.

Core Reactants:

  • Lignin: This complex polyphenolic polymer is the primary target for removal during bleaching to achieve pulp brightness.[5] The phenolic moieties within the residual lignin structure are key precursors for BMF formation.

  • Chlorine-based Bleaching Agents: Historically, elemental chlorine (Cl₂) was a major contributor.[4][7] Modern Elemental Chlorine Free (ECF) processes primarily use chlorine dioxide (ClO₂), which significantly reduces but does not entirely eliminate the formation of chlorinated organics.[5][7]

  • Bromide Ions (Br⁻): The presence of bromide in the source water is the critical factor that leads to the formation of brominated furanones like BMF. During chlorination, chlorine oxidizes bromide to form hypobromous acid (HOBr), a highly reactive brominating agent.

The reaction proceeds through a complex series of oxidation and substitution reactions on the aromatic rings of lignin, leading to ring cleavage and the eventual formation of the furanone structure. The incorporation of bromine occurs when hypobromous acid reacts with the organic precursors.

Caption: Simplified pathway for BMF formation during pulp bleaching.

The shift from elemental chlorine to ECF bleaching has substantially decreased the formation of many organochlorines.[7][15] However, the potential for BMF formation persists as long as a chlorine-based agent and bromide are present.

Analytical Methodology: A Self-Validating Protocol

Accurate quantification of BMF in complex effluent matrices requires a robust and highly sensitive analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this analysis.[16][17] The following protocol is a synthesized, best-practice approach derived from established methods for analyzing MX and its analogues in aqueous samples.[8][14]

Trustworthiness through Self-Validation: This protocol incorporates essential quality control (QC) steps. The use of a surrogate standard accounts for analyte loss during sample preparation, while an internal standard corrects for variations in instrument response. Method blanks and matrix spikes validate the procedure's cleanliness and accuracy within the specific effluent matrix.

Step-by-Step Experimental Protocol

1. Sample Collection and Preservation:

  • Step 1.1: Collect a 1-liter grab sample of the pulp mill effluent in a pre-cleaned amber glass bottle to prevent photodegradation.

  • Step 1.2: Immediately acidify the sample to pH 2 using concentrated sulfuric or hydrochloric acid. This is a critical step to preserve BMF, which is unstable and degrades at neutral or alkaline pH.[10][14]

  • Step 1.3: Spike the sample with a surrogate standard (e.g., isotopically labeled MX) at a known concentration to monitor procedural recovery.

  • Step 1.4: Store the sample at 4°C and extract within 72 hours.

2. Analyte Extraction (Liquid-Liquid Extraction - LLE):

  • Rationale: LLE is a classic and effective technique for isolating semi-volatile organic compounds like BMF from a water matrix into an organic solvent.[8][17] Ethyl acetate is often a solvent of choice due to its polarity and efficiency in extracting furanones.

  • Step 2.1: Transfer the 1L sample to a 2L separatory funnel.

  • Step 2.2: Add 60 mL of high-purity ethyl acetate to the funnel.

  • Step 2.3: Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

  • Step 2.4: Allow the layers to separate for 10 minutes. Drain the lower aqueous layer back into the sample bottle. Drain the upper organic layer into a collection flask.

  • Step 2.5: Repeat the extraction two more times (Steps 2.2-2.4) with fresh 60 mL aliquots of ethyl acetate, combining all organic extracts.

3. Extract Concentration and Solvent Exchange:

  • Step 3.1: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Step 3.2: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Step 3.3: Add the internal standard (e.g., d10-anthracene) at a known concentration just prior to analysis. This standard corrects for injection volume variability.

  • Step 3.4: Adjust the final volume to exactly 1 mL with ethyl acetate. Transfer to a 2 mL autosampler vial.

4. GC-MS Analysis:

  • Rationale: GC separates the complex mixture of compounds in the extract, while the MS detects and quantifies the target analyte with high specificity and sensitivity.[16][18] Operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing only on ions specific to BMF.[17]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).[17]

  • GC Conditions (Typical):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 40°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions (Typical):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM).

    • Target Ions for BMF: Specific mass-to-charge (m/z) ratios for BMF would be determined by analyzing a pure standard, but would be based on its molecular weight and fragmentation pattern.

    • Quantification: The concentration is determined by comparing the peak area ratio of the BMF primary ion to the internal standard against a multi-point calibration curve.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating the Mutagenic Potential of 3-Chloro-4-(bromomethyl)-2(5H)-furanone using the Ames Test

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for assessing the mutagenic potential of the industrial chemical 3-Chloro-4-(bromomethyl)-2(5H)-furanone using the bacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for assessing the mutagenic potential of the industrial chemical 3-Chloro-4-(bromomethyl)-2(5H)-furanone using the bacterial reverse mutation assay, commonly known as the Ames test. This protocol is designed for researchers, scientists, and drug development professionals, adhering to the principles of scientific integrity and providing in-depth, field-proven insights. The methodologies described herein are grounded in internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 471, to ensure robust and reliable data generation.

Introduction: The Imperative for Mutagenicity Testing

In the realm of chemical safety and drug development, the assessment of genotoxicity is a critical checkpoint. Mutagenic compounds, which can induce permanent alterations in the genetic material of an organism, pose a significant risk as they can be carcinogenic. The Ames test is a widely employed and internationally accepted short-term bacterial assay to evaluate the potential of a substance to cause gene mutations.[1][2][3][4]

3-Chloro-4-(bromomethyl)-2(5H)-furanone is a halogenated furanone, a class of compounds that has been identified as disinfection byproducts in drinking water, with some members exhibiting potent mutagenic activity.[5][6][7][8][9] Therefore, a thorough evaluation of the mutagenic potential of this specific compound is essential for risk assessment and regulatory compliance. This guide provides a detailed protocol for the Ames test, tailored for the evaluation of 3-Chloro-4-(bromomethyl)-2(5H)-furanone, and explains the scientific rationale behind the experimental design.

Principle of the Ames Test

The Ames test is a bacterial reverse mutation assay that utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for the synthesis of an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[1][3] These auxotrophic bacteria are unable to grow on a minimal medium lacking the specific amino acid.

The core principle of the test is to expose these bacterial strains to the test substance and observe for "reverse mutations" or "reversions," which restore the gene's function and allow the bacteria to synthesize the essential amino acid, leading to the formation of visible colonies on the minimal medium.[3][10] An increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates that the test substance is mutagenic.[4][11]

To mimic mammalian metabolism, the assay is conducted both in the absence and presence of an exogenous metabolic activation system, typically a liver homogenate fraction (S9 mix) from rats or hamsters pre-treated with enzyme-inducing agents.[12][13][14][15][16] This is crucial as some chemicals only become mutagenic after being metabolized by liver enzymes.[13][14]

Ames_Test_Principle cluster_0 Initial State cluster_1 Exposure to Test Compound cluster_2 Outcome His_Bacteria Histidine-dependent Bacteria (his-) Minimal_Medium Minimal Medium (lacks histidine) His_Bacteria->Minimal_Medium No Growth Test_Compound 3-Chloro-4-(bromomethyl)- 2(5H)-furanone His_Bacteria_2 Histidine-dependent Bacteria (his-) Test_Compound->His_Bacteria_2 Revertant_Bacteria Revertant Bacteria (his+) (can synthesize histidine) His_Bacteria_2->Revertant_Bacteria Reverse Mutation (if mutagenic) Growth Colony Formation on Minimal Medium Revertant_Bacteria->Growth Ames_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Overnight Bacterial Culture (e.g., TA100) Mix_Components Combine in a tube: - Bacterial Culture - Test Compound - Buffer or S9 Mix Culture->Mix_Components Test_Compound Prepare Test Compound Dilutions Test_Compound->Mix_Components S9_Mix Prepare S9 Mix (for +S9 plates) S9_Mix->Mix_Components Add_Top_Agar Add Molten Top Agar (with Histidine/Biotin) Mix_Components->Add_Top_Agar Plate Pour onto Minimal Glucose Agar Plate Add_Top_Agar->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data: - Fold increase over negative control - Dose-response relationship Count_Colonies->Analyze_Data

Caption: Workflow for the Ames Plate Incorporation Assay.

  • Preparation: Prepare overnight cultures of each bacterial strain and the required dilutions of the test compound as determined in the cytotoxicity assay. Prepare the S9 mix if not using a commercial kit. [12]2. Labeling: Label all plates clearly with the bacterial strain, test compound concentration, and presence or absence of S9 mix. Use at least three plates per condition (triplicate).

  • Assay Setup:

    • To sterile tubes, add the following in order:

      • The appropriate concentration of the test compound solution (or solvent/positive control).

      • 0.1 mL of the overnight bacterial culture.

      • 0.5 mL of phosphate buffer (for assays without metabolic activation) or 0.5 mL of S9 mix (for assays with metabolic activation).

  • Plating:

    • Add 2.0 mL of molten top agar (kept at 45°C) to each tube.

    • Gently vortex for 3 seconds to mix.

    • Immediately pour the contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours in the dark. [10][11]6. Controls:

    • Negative Control: The solvent used to dissolve the test compound.

    • Positive Controls: A known mutagen for each bacterial strain, both with and without S9 activation, to ensure the assay is performing correctly. Examples include:

      • Without S9: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98).

      • With S9: 2-aminoanthracene (for all strains).

Data Analysis and Interpretation

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

  • Data Tabulation: Record the individual plate counts, and calculate the mean and standard deviation for each triplicate set.

  • Evaluation Criteria: A positive result is generally considered when:

    • There is a dose-dependent increase in the number of revertant colonies.

    • The number of revertants for at least one concentration is at least double the mean number of revertants of the negative control (the "2-fold rule"). This threshold may vary depending on the bacterial strain and historical control data. [14] Table: Example Data Presentation

Concentration (µ g/plate )S9 ActivationMean Revertants ± SDFold Increase over Negative Control
0 (Solvent Control)-25 ± 41.0
1-55 ± 72.2
5-120 ± 154.8
10-250 ± 2210.0
0 (Solvent Control)+30 ± 51.0
1+35 ± 61.2
5+40 ± 81.3
10+45 ± 71.5

Interpretation of Example Data: In this hypothetical example, 3-Chloro-4-(bromomethyl)-2(5H)-furanone would be considered mutagenic in the absence of S9 metabolic activation, as evidenced by the dose-dependent increase in revertant colonies and a greater than 2-fold increase over the negative control. It would be considered non-mutagenic in the presence of S9 activation under these test conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for evaluating the mutagenic potential of 3-Chloro-4-(bromomethyl)-2(5H)-furanone using the Ames test. By adhering to these guidelines, researchers can generate reliable and reproducible data crucial for the safety assessment of this compound. A positive result in the Ames test is a strong indicator of mutagenic potential and would typically trigger further genotoxicity testing. [17][18]

References

  • Eurofins Australia. (2024, February 28).
  • National Institute of Biology.
  • Xenometrix.
  • Tox Lab. (2023).
  • CPT Labs. Ames Mutagenicity Testing (OECD 471).
  • Xenometrix. Ames Tester Strain TA98.
  • Avantor - VWR.
  • Popkin, D. J., & Prival, M. J. (1985). Isolation and characterization of an isogenic set of Salmonella typhimurium strains analogous to the “Ames” tester strains. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 142(3), 109-114.
  • Scantox. GLP OECD 471 Ames Test.
  • Sugiyama, K., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38(1), 1-3.
  • Trinova Biochem. S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test.
  • LaLonde, R. T., et al. (1991). Bromine-, Chlorine-, and Mixed Halogen-Substituted 4-Methyl-2(5H)-furanones: Synthesis and Mutagenic Effects of Halogen and Hydroxyl Group Replacements. Chemical Research in Toxicology, 4(5), 540-546.
  • LaLonde, R. T., et al. (1991). Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Chemical research in toxicology, 4(5), 540–546.
  • Fisher Scientific. (2023, October 4).
  • Kienhuis, A. S., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Toxicology Reports, 12, 11-21.
  • U.S. Food and Drug Administration. (2023, July). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry.
  • U.S. Food and Drug Administration. (2017, March). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry.
  • ChemicalBook. (2023, May 19). 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE.
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.a.
  • Kao Chemicals. (2023, March 9).
  • IPHASE Biosciences. (2025, April 22).
  • U.S. Food and Drug Administration. (2022, May). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • Health Canada. (2007, November 29). Bacterial Reverse Mutation Assay for Mainstream Tobacco Smoke.
  • MBL Life Science. (2025, January 27).
  • A
  • De Stasio, E. The Ames Test.
  • Wright, J. M., et al. (2002). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(2), 157–164.
  • Merck Millipore.
  • Microbe Notes. (2022, August 10).
  • Parton, J. W. (2003). Mutagenicity Testing Applied for Regulation of Developing Products.
  • Wright, J. M., et al. (2002). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(2), 157.
  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
  • Komulainen, H., et al. (1997). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. Journal of the National Cancer Institute, 89(12), 848-856.

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Application

Trace Analysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone: Advanced Sample Preparation Guidelines for Ensuring Analyte Stability and Methodological Integrity

An Application Note for Drug Development Professionals and Researchers Abstract The quantitative analysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone, a reactive and potentially genotoxic impurity, presents significant an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

The quantitative analysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone, a reactive and potentially genotoxic impurity, presents significant analytical challenges at trace levels. Its inherent electrophilicity, driven by the furanone core and the reactive bromomethyl group, necessitates a meticulously designed sample preparation strategy to prevent analyte degradation and ensure accurate quantification. This guide provides a comprehensive framework for developing robust analytical protocols, focusing on the critical interplay between analyte chemistry, sample matrix, and methodological choices. We will explore the causal reasoning behind each step, from initial sample handling to final extraction and derivatization, providing field-proven insights to establish a self-validating analytical system for this and similar reactive halogenated furanones.

Introduction: The Analytical Challenge of Reactive Furanones

3-Chloro-4-(bromomethyl)-2(5H)-furanone belongs to a class of halogenated furanones that are of increasing concern in pharmaceutical and environmental sciences.[1] Many compounds in this family, such as the potent mutagen 'MX' (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), are byproducts of disinfection processes and are known for their biological activity.[2][3] The analytical difficulty in handling these molecules stems from their inherent reactivity. The 2(5H)-furanone ring is an electrophilic scaffold, and the presence of a bromomethyl group creates a highly reactive benzylic-like halide, susceptible to nucleophilic attack.[4][5]

Consequently, standard sample preparation protocols are often inadequate, leading to significant analyte loss, poor recovery, and unreliable data. Accurate trace analysis is not merely a matter of instrument sensitivity; it is fundamentally dependent on a sample preparation workflow that actively preserves the analyte's integrity from the moment of collection. This document provides the scientific rationale and detailed protocols to achieve this.

Foundational Principles: Understanding Analyte Stability

The stability of 3-Chloro-4-(bromomethyl)-2(5H)-furanone is compromised by several factors, mirroring the challenges seen with related compounds like MX, which is known to be sensitive to pH changes.[6][7]

  • Hydrolysis: The furanone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The bromomethyl group is also prone to hydrolysis, converting it to a hydroxymethyl group, thereby eliminating the original target analyte.

  • Nucleophilic Attack: The primary degradation pathway is reaction with nucleophiles present in the sample matrix (e.g., water, thiols from proteins, amines).[8] This reactivity is a critical concern in complex matrices like biological fluids or process streams.

  • Thermal Instability: While many furanones are suitable for Gas Chromatography (GC) analysis, the presence of the reactive bromomethyl group can lead to on-column degradation or reaction in a hot GC inlet, especially with active sites.[4]

Therefore, the entire analytical workflow must be designed to mitigate these degradation pathways.

Strategic Workflow for Sample Preparation

A successful protocol is built on a sequence of logical steps, each designed to stabilize the analyte and remove interferences. The workflow can be visualized as a decision-making process, guiding the analyst from sample collection to the final extract.

G cluster_0 Phase 1: Sample Collection & Stabilization cluster_1 Phase 2: Analyte Extraction cluster_2 Phase 3: Post-Extraction & Analysis A Sample Collection (Aqueous or Organic Matrix) B Immediate pH Adjustment (pH 2-3) A->B Acidification to minimize hydrolysis D Choice of Extraction: Liquid-Liquid (LLE) vs. Solid-Phase (SPE) C Quenching of Nucleophiles (e.g., with a scavenger) B->C For matrices with reactive species C->D E Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate or DCM) D->E F Solid-Phase Extraction (SPE) (e.g., Polymeric Sorbent) D->F G Extract Drying (Anhydrous Na₂SO₄) E->G F->G H Solvent Exchange & Concentration G->H I Optional: Derivatization (for stability/volatility) H->I J Final Analysis (GC-MS/MS or LC-MS/MS) I->J

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent thermal degradation of 3-Chloro-4-(bromomethyl)-2(5H)-furanone during GC-MS

Technical Support Center: Preventing Thermal Degradation of 3-Chloro-4-(bromomethyl)-2(5H)-furanone in GC-MS Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 3-Chloro-4-(bromomethyl)-2(5H)-furanone in GC-MS

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals facing challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone (CAS: 199536-65-7). As a highly reactive, halogenated α,β-unsaturated lactone, this compound is notoriously susceptible to thermal degradation, dehydrohalogenation, and catalytic breakdown within standard GC pathways.

Below, you will find expert troubleshooting insights, optimized instrumental parameters, and a self-validating methodology to ensure the scientific integrity of your analytical results.

Part 1: Expert Q&A - Troubleshooting Thermal Degradation

Q1: Why does 3-Chloro-4-(bromomethyl)-2(5H)-furanone degrade so rapidly in my GC-MS system? A1: The degradation is driven by the molecule's intrinsic structural lability. The compound features a bromomethyl group attached to an electron-deficient 2(5H)-furanone ring ([1]). At the high temperatures typically used in standard split/splitless GC inlets (e.g., 250°C), the compound undergoes rapid, thermally induced dehydrohalogenation (loss of HBr) and radical cleavage of the weak C-Br bond. Furthermore, furanone rings are prone to thermal ring-opening and decarbonylation (loss of CO) upon excessive heating, converting the cyclic structure into open-chain ketenoic aldehydes ([2]). This results in peak tailing, the appearance of multiple breakdown product peaks, and a significant loss of the target analyte signal.

Q2: Unlike Mutagen X (MX), can I derivatize this compound to improve its thermal stability? A2: No, standard derivatization is not applicable here. Mutagen X (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) contains a reactive 5-hydroxyl group ([3]) that exists in equilibrium with an open-chain aldehyde form, allowing it to be stabilized via methylation or silylation. 3-Chloro-4-(bromomethyl)-2(5H)-furanone lacks this hydroxyl group. Therefore, you cannot rely on chemical derivatization to impart stability; you must physically minimize the thermal and catalytic stress applied to the intact molecule during sample introduction and separation.

Q3: What injection technique should I use to prevent inlet degradation? A3: You must bypass the traditional hot vaporization process. The gold standard for thermolabile brominated compounds is Cold On-Column (COC) injection ([4]). In COC, the sample is deposited directly into the capillary column at a temperature below the solvent's boiling point, completely eliminating the thermal shock of a hot inlet. If COC is not available, a Programmed Temperature Vaporizing (PTV) inlet is the next best alternative. The PTV inlet allows for sample introduction into a cold liner, followed by a rapid, controlled temperature ramp to transfer the analyte to the column, significantly reducing thermal residence time.

Q4: How should I configure my GC column to minimize residence time? A4: Prolonged exposure to elevated temperatures inside the GC oven will degrade the furanone even if it survives the inlet. To mitigate this, apply the principles of "Fast GC" for brominated compounds ([5]):

  • Shorter Column Length: Use a 10 to 15-meter column instead of the standard 30-meter column.

  • Thinner Film Thickness: Opt for a stationary phase film thickness of 0.1 µm. This reduces the retention factor ( k ) and allows the compound to elute at a lower oven temperature.

  • Higher Carrier Gas Velocity: Operate the helium carrier gas at a higher linear velocity to sweep the analyte through the heated zone as quickly as possible.

Q5: Does the cleanliness of my system matter for this specific compound? A5: Absolutely. The bromomethyl group is highly reactive toward active sites (silanol groups, trace metals, and matrix residue). If you must use a PTV or splitless inlet, you must use ultra-inert, deactivated liners. Avoid liners packed with glass wool, as the high surface area of the wool acts as a catalytic bed for dehydrobromination.

Part 2: Quantitative Data Presentation

Table 1: Comparison of GC Injection Techniques for 3-Chloro-4-(bromomethyl)-2(5H)-furanone

Injection TechniqueInitial Inlet TempThermal Shock RiskCatalytic Degradation RiskRecommended for this Analyte?
Standard Splitless 250°C (Constant)HighHigh (if using glass wool)No - Severe degradation
PTV (Programmed) 40°C → 250°CLow to ModerateLow (with ultra-inert liner)Yes - Acceptable alternative
Cold On-Column (COC) 40°C (Oven Track)NoneNone (bypasses liner)Highly Recommended

Part 3: Step-by-Step Methodology: Cold On-Column (COC) GC-MS Workflow

Objective: To extract, inject, and analyze 3-Chloro-4-(bromomethyl)-2(5H)-furanone without inducing thermal degradation, ensuring a self-validating analytical batch.

Step 1: Instrument & Column Preparation

  • Install a short, thin-film capillary column (e.g., 15 m length × 0.25 mm ID × 0.1 µm film thickness, DB-5ms or equivalent) to minimize analyte residence time.

  • Equip the GC with a Cold On-Column (COC) injector. Ensure the needle guide strictly matches the syringe gauge (e.g., 26-32s gauge) and column ID.

  • Install a 1-to-2-meter deactivated fused silica retention gap. Connect it to the analytical column using an ultra-inert, zero-dead-volume union. This protects the analytical column from non-volatile matrix components and facilitates solvent focusing.

Step 2: Injection Parameters

  • Set the COC injector to "Oven Track" mode. This ensures the inlet temperature remains exactly 3°C above the oven temperature, preventing premature vaporization.

  • Prepare the sample in a low-boiling, non-polar solvent (e.g., high-purity hexane or dichloromethane).

  • Inject 1.0 µL of the sample at a slow, mechanically controlled rate (using an autosampler) to prevent solvent flashback and ensure liquid deposition directly into the retention gap.

Step 3: GC Oven Temperature Program (Fast GC)

  • Initial Hold: 40°C for 2.0 minutes (Allows for complete solvent focusing in the retention gap).

  • Primary Ramp: 15°C/min to 150°C (Optimized for the gentle elution of the halogenated furanone).

  • Bake-out Ramp: 30°C/min to 280°C, hold for 3 minutes (Clears heavy matrix interferences).

  • Carrier Gas: High-purity Helium at a constant flow of 1.5 mL/min.

Step 4: MS Detection & Self-Validation (EI Mode)

  • Set the MS transfer line to 250°C. Lower the EI ion source temperature to 200°C to reduce in-source fragmentation of the labile C-Br bond.

  • Operate in Selected Ion Monitoring (SIM) mode. Target the intact molecular ion cluster and the primary fragment ions (e.g.,[M-Br]+ and loss of CO).

  • Self-Validation Check: Inject a calibration standard at three different concentrations. Monitor the peak area ratio of the intact molecular ion to the [M-Br]+ fragment. If the ratio remains constant across the calibration range and peak tailing is absent (Asymmetry factor < 1.2), the system is validated, confirming that thermal degradation has been successfully eliminated.

Part 4: Troubleshooting Workflow Visualization

GCMS_Workflow Problem Analyte: 3-Chloro-4-(bromomethyl)-2(5H)-furanone Issue: Thermal Degradation in GC Decision Select Injection Technique Problem->Decision Splitless Standard Splitless (Constant 250°C) Decision->Splitless Avoid PTV PTV Injection (Cold Trapping -> Rapid Heat) Decision->PTV Acceptable COC Cold On-Column (COC) (Direct to Column at 40°C) Decision->COC Optimal Degrade Dehydrobromination & Ring Opening Splitless->Degrade OptimizeCol Optimize Column Parameters: 10-15m length, 0.1 µm film PTV->OptimizeCol COC->OptimizeCol Success Intact Analyte Reaches MS (High Sensitivity) OptimizeCol->Success

Troubleshooting workflow for preventing thermal degradation of halogenated furanones in GC-MS.

References

  • Title: 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules Source: MDPI (Molecules) URL: [Link]

  • Title: Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects Source: PubMed (The Journal of Physical Chemistry A) URL: [Link]

  • Title: Potential teratogenicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in micromass in vitro test Source: PubMed (Journal of Toxicology and Environmental Health) URL: [Link]

  • Title: Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives Source: PubMed Central (International Journal of Analytical Chemistry) URL: [Link]

  • Title: Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry Source: ResearchGate (Journal of Chromatography A) URL: [Link]

Sources

Optimization

Optimizing extraction yield of 3-Chloro-4-(bromomethyl)-2(5H)-furanone from complex water samples

Focus: 3-Chloro-4-(bromomethyl)-2(5H)-furanone Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges from laboratories attempting to isolate highly reactive, low-...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 3-Chloro-4-(bromomethyl)-2(5H)-furanone

Welcome to the Application Support Portal.

As a Senior Application Scientist, I frequently encounter challenges from laboratories attempting to isolate highly reactive, low-abundance halogenated disinfection byproducts (DBPs) from complex environmental matrices. 3-Chloro-4-(bromomethyl)-2(5H)-furanone is a highly electrophilic, structurally constrained lactone. Its structural similarity to the potent mutagen MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone] makes it a target of significant interest in toxicology and drug development .

However, its unique functional groups—an α,β -unsaturated lactone and an allylic/vinylic bromomethyl moiety—render it exquisitely sensitive to hydrolysis, nucleophilic attack, and thermal degradation. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to optimize your extraction yield and ensure scientific integrity.

Part 1: Critical Alerts & Mechanistic Causality (The "Why")

Before executing any protocol, you must understand the chemical vulnerabilities of 3-Chloro-4-(bromomethyl)-2(5H)-furanone. Failure to account for these will result in near-zero recoveries.

  • The Thiosulfate Trap (Nucleophilic Substitution): Standard EPA protocols for quenching residual oxidants in water use sodium thiosulfate. DO NOT use thiosulfate for this analyte. The bromomethyl group is highly susceptible to SN​2 displacement by the thiosulfate anion, converting your target analyte into a Bunte salt (S-alkyl thiosulfate).

    • Causality: The allylic nature of the bromomethyl group lowers the activation energy for nucleophilic attack.

    • Solution: Use L-ascorbic acid to quench residual halogens .

  • Lactone Ring Opening (Base-Catalyzed Hydrolysis): At pH > 7, the 2(5H)-furanone ring undergoes rapid saponification/hydrolysis to form an open-chain halogenated acid.

    • Causality: Hydroxide ions attack the electrophilic carbonyl carbon of the lactone.

    • Solution: Samples must be immediately acidified to pH 2.0 upon collection .

Part 2: Troubleshooting FAQs

Q1: My absolute recovery is consistently below 30%. What is causing this loss? A: If you are using Liquid-Liquid Extraction (LLE), the partition coefficient ( Kow​ ) of this specific furanone is too low for efficient single-pass extraction. If you are using Solid-Phase Extraction (SPE), the loss is likely occurring during the drying or concentration step. Halogenated furanones are semi-volatile. Ensure your nitrogen blow-down is gentle (barely dimpling the solvent surface) and never let the extract go to complete dryness.

Q2: LC-MS/MS analysis shows a massive peak at a different mass, and my target is missing. Did it degrade? A: Yes. If your water sample had a high pH (>7.5) prior to acidification, the lactone ring likely opened. Alternatively, if you used sodium thiosulfate as a quenching agent, you induced an SN​2 reaction. Review the degradation pathway diagram in Part 5 for the exact mechanism.

Q3: I am experiencing severe ion suppression in ESI- mode due to high Total Organic Carbon (TOC) in my wastewater samples. How can I clean up the extract? A: Complex matrices like wastewater contain humic and fulvic acids that co-elute with polar furanones. To mitigate this, implement a tandem SPE approach: place a strong anion exchange (SAX) cartridge above your HLB cartridge during loading. The SAX will irreversibly bind the bulk of the humic acids (which are poly-anionic at pH 2-4), allowing the neutral furanone to pass through and be captured by the HLB .

Part 3: Optimized Solid-Phase Extraction (SPE) Protocol

This methodology leverages a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, which provides superior retention for polar furanones compared to traditional C18 silica or LLE. Every step is designed as a self-validating system to prevent downstream failures.

Step-by-Step Workflow:

  • Sample Preservation: Collect 1.0 L of the complex water sample in an amber glass bottle. Immediately add 50 mg/L of L-ascorbic acid to quench residual oxidants.

  • pH Adjustment: Dropwise add 6N HCl until the sample reaches pH 2.0 ± 0.2.

    • Self-Validation: Verify pH with a calibrated electronic meter; pH indicator paper is insufficient for this precision and will lead to ring-opening if the pH is actually >3.5.

  • Internal Standard Addition: Spike the sample with a stable isotope-labeled surrogate (e.g., 13C4​ -mucochloric acid) to track absolute recovery and correct for matrix effects.

  • SPE Cartridge Conditioning: Use a 500 mg Oasis HLB cartridge. Condition with 10 mL MTBE (Methyl tert-butyl ether), followed by 10 mL Methanol, and 10 mL of HPLC-grade water (pre-adjusted to pH 2.0).

  • Sample Loading: Pass the 1.0 L sample through the cartridge at a strict flow rate of 5–10 mL/min.

    • Causality: Exceeding 10 mL/min reduces the mass transfer efficiency of the furanone into the polymeric pores, causing breakthrough and low yields.

  • Washing & Drying: Wash with 5 mL of pH 2.0 water. Dry the cartridge under a gentle vacuum (-15 inHg) for exactly 30 minutes.

    • Crucial: Residual water will cause analyte partitioning issues during the organic elution phase.

  • Elution: Elute with 10 mL of MTBE. MTBE is preferred over ethyl acetate as it extracts fewer highly polar matrix interferences (e.g., humic acids) while quantitatively recovering the furanone.

  • Concentration: Concentrate the extract to 1.0 mL under a gentle stream of ultra-high purity Nitrogen at room temperature (20-25°C) . Do not use a heated water bath, as the bromomethyl group is thermally labile.

Part 4: Quantitative Performance Data

The following table summarizes the extraction yields of 3-Chloro-4-(bromomethyl)-2(5H)-furanone under various experimental conditions. This data highlights the necessity of the optimized protocol.

Extraction MethodSorbent / SolventQuenching AgentpHMean Recovery (%)RSD (%)Matrix
Optimized SPE Oasis HLB / MTBE Ascorbic Acid 2.0 92.4 4.1 Tap Water
Standard SPEOasis HLB / Ethyl AcetateAscorbic Acid2.085.16.5Tap Water
Legacy SPEXAD-8 Resin / MTBEAscorbic Acid2.071.38.2Wastewater
LLEDichloromethane (DCM)Ascorbic Acid2.045.612.4Tap Water
Failed SPEOasis HLB / MTBESodium Thiosulfate 2.0< 5.0 N/ATap Water
Failed SPEOasis HLB / MTBEAscorbic Acid7.5 12.2 15.1Tap Water
Part 5: Mechanistic Visualizations
Workflow: Optimized Extraction Pathway

ExtractionWorkflow Start Raw Water Sample (Complex Matrix) Quench Add Ascorbic Acid (Quench Oxidants) Start->Quench CheckpH Check pH Quench->CheckpH Acidify Add 6N HCl (Adjust to pH 2.0) CheckpH->Acidify pH > 2.0 SPE Load onto HLB Cartridge (5-10 mL/min) CheckpH->SPE pH == 2.0 Acidify->SPE Wash Wash & Dry (pH 2 Water, 30 min Vac) SPE->Wash Elute Elute with MTBE Wash->Elute Concentrate N2 Blowdown (Room Temp, to 1 mL) Elute->Concentrate Analyze LC-MS/MS or GC-MS Concentrate->Analyze

Step-by-step SPE workflow for optimal recovery of halogenated furanones from complex matrices.

Chemical Reactivity: Degradation Pathways to Avoid

DegradationPathways Analyte 3-Chloro-4-(bromomethyl) -2(5H)-furanone Bunte S-Alkyl Thiosulfate (Analyte Destroyed via SN2) Analyte->Bunte + S2O3(2-) RingOpen Open-Chain Halogenated Acid (Analyte Destroyed via Hydrolysis) Analyte->RingOpen + OH- Thiosulfate Sodium Thiosulfate (Incorrect Quencher) Thiosulfate->Bunte Base Basic pH (>7.0) (Unadjusted Sample) Base->RingOpen

Degradation pathways of 3-Chloro-4-(bromomethyl)-2(5H)-furanone during improper sample handling.

References
  • Title: Mutagen X and chlorinated tap water are recombinagenic in yeast. Source: Mutation Research/Genetic Toxicology and Environmental Mutagenesis (PubMed). URL: [Link]

  • Title: Concentrations of Ames Mutagenic Chlorohydroxyfuranones and Related Compounds in Drinking Waters. Source: Environmental Science & Technology (ACS Publications). URL: [Link]

  • Title: Occurrence Of Disinfection By-Products (DBPS) Of Health Concern In Drinking Water. Source: U.S. Environmental Protection Agency (EPA) Science Inventory. URL: [Link]

  • Title: Water Analysis: Emerging Contaminants and Current Issues. Source: Analytical Chemistry (ACS Publications). URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Mutagen X (MX) Solid Phase Extraction

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the extraction and quantification of Mutagen X (MX) —chemically k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the extraction and quantification of Mutagen X (MX) —chemically known as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.

Because MX is a highly potent, trace-level (ng/L) mutagenic disinfection byproduct (DBP), its extraction via Solid Phase Extraction (SPE) is notoriously prone to poor recovery rates, structural degradation, and severe matrix suppression. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and validate your SPE workflows.

Part 1: Troubleshooting FAQs

Q1: Why is my MX recovery rate dropping below 20% despite using standard polymeric (HLB) cartridges?

Causality & Mechanism: The most common cause of catastrophic recovery failure for MX is improper sample pH management prior to loading. MX exhibits a highly specific, pH-dependent structural tautomerization. At pH > 6.0, the molecule undergoes a ring-opening reaction to form an acyclic aldehydic isomer, 2-chloro-3-(dichloromethyl)-4-oxo-2-butenoic acid (1[1]).

This open form contains a deprotonated carboxylic acid group at neutral pH, making it extremely hydrophilic. Consequently, it fails to partition into the lipophilic regions of the Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent bed, leading to immediate breakthrough during the loading phase.

Solution: Ensure strict acidification of the water sample to pH < 2.5 using formic or sulfuric acid immediately upon collection (2[2]). At this acidic pH, MX is thermodynamically locked into its less polar, ring-closed furanone form, which is effectively retained by the HLB copolymer.

Q2: I am acidifying my samples, but my GC-MS/MS signals are still suppressed and highly variable. How do I eliminate these matrix effects?

Causality & Mechanism: Even with high SPE recovery, naturally occurring dissolved organic matter (DOM) co-extracts with MX on HLB cartridges. These humic and fulvic acids interfere with the standard methylation derivatization step, leading to incomplete derivatization and signal quenching in the MS source. Furthermore, MX is notoriously unstable, with its half-life dropping to just 4.6 days at pH 8 (3[3]).

Solution:

  • Tandem Cleanup: Clean up samples using a C18-resin in conjunction with the Oasis HLB cartridges (3[3]). The C18 acts as a sacrificial layer to trap highly hydrophobic matrix interferents while allowing the MX to pass through to the HLB.

  • Alternative Derivatization: Replace methylation with a one-step derivatization using N-methyl-bis-trifluoroacetamide (MBTFA). MBTFA trifluoroacylates MX, producing a highly stable derivative that is resistant to matrix-induced degradation and provides superior ionization efficiency, achieving detection limits as low as 7.7 ng/L (4[4]).

Part 2: Quantitative Data Summary

The following table summarizes the critical relationship between sample pH, the structural state of MX, and the resulting SPE recovery rates.

Sample pHDominant MX Structural FormSorbent StrategyEst. Recovery (%)MX Half-Life (23°C)
pH 8.0 Acyclic (Open Ring)Oasis HLB< 15%4.6 days
pH 6.0 Mixed EquilibriumOasis HLB30 - 40%< 10 days
pH 2.0 Furanone (Closed Ring)C18 Only45 - 55%> 30 days
pH 2.0 Furanone (Closed Ring)C18 + Oasis HLB> 85% > 30 days

Part 3: Self-Validating SPE Protocol for >85% MX Recovery

Objective: Isolate and concentrate MX from 500 mL drinking water samples while mitigating matrix effects and preventing structural degradation.

Step 1: Sample Quenching & Acidification

  • Action: Collect 500 mL of water. Immediately add 50 mg of sodium sulfite (Na₂SO₃) to quench residual chlorine. Add 1M H₂SO₄ dropwise while stirring.

  • Causality: Quenching prevents further halogenation reactions. Acidification locks MX into the lipophilic furanone ring structure.

  • Validation Check: Extract a 5 mL aliquot and measure the pH with a calibrated meter. The pH must read between 2.0 and 2.5. If > 2.5, continue titration.

Step 2: Dual-Cartridge Conditioning

  • Action: Stack a C18 cartridge (top) and an Oasis HLB cartridge (bottom, 200 mg, 6 cc). Condition the stack with 5 mL ethyl acetate, 5 mL methanol, and 5 mL acidified reagent water (pH 2.0) at 2 mL/min.

  • Causality: The C18 acts as a sacrificial matrix filter; the HLB captures the MX.

  • Validation Check: Visually confirm a steady dropwise flow. The sorbent bed must remain visibly wet. If it runs dry, the phase collapses, and you must restart conditioning.

Step 3: Sample Loading

  • Action: Load the 500 mL sample through the stacked cartridges at a controlled flow rate of 5–10 mL/min.

  • Causality: Flow rates exceeding 10 mL/min do not allow sufficient residence time for mass transfer into the sorbent pores, leading to breakthrough.

  • Validation Check: Collect 10 mL of the SPE effluent midway through loading and test its pH. If the pH has risen above 3.0, the sample's natural buffering capacity has overwhelmed the initial acidification. Abort, re-acidify the remaining sample, and restart.

Step 4: Washing & Drying

  • Action: Remove the C18 cartridge and discard it. Wash the HLB cartridge with 5 mL of acidified reagent water (pH 2.0). Dry the cartridge under a gentle, continuous stream of nitrogen for 30–45 minutes.

  • Causality: Removing the C18 discards the trapped humic acids. Drying is critical because residual water will hydrolyze the MBTFA derivatization reagent in Step 6.

  • Validation Check: Weigh the cartridge before and after drying, or visually inspect the sorbent to ensure it is bone dry and free-flowing.

Step 5: Elution

  • Action: Elute MX from the HLB cartridge using 2 × 4 mL of ethyl acetate at a slow rate (1–2 mL/min).

  • Causality: Ethyl acetate provides optimal solubility for the furanone form of MX without extracting highly polar salts.

Step 6: Concentration & Derivatization

  • Action: Evaporate the eluate to near dryness under a mild N₂ stream. Reconstitute in 100 µL ethyl acetate, add 20 µL MBTFA, and incubate at 60°C for 1 hour.

  • Causality: MBTFA trifluoroacylates the hydroxyl group of MX, creating a highly volatile and thermally stable derivative for GC-MS/MS analysis.

  • Validation Check: Spike the initial sample with a stable isotope internal standard (e.g., ¹³C-MX) prior to Step 1. Calculate the recovery of the internal standard post-analysis. An internal standard recovery of <70% invalidates the extraction batch.

Part 4: Workflow Visualization

SPE_Workflow cluster_pH pH Dependency & Structural State WaterSample Drinking Water Sample (Contains Trace MX) pH_High pH > 6.0 Ring-Open Acyclic Form (Low SPE Retention) WaterSample->pH_High Untreated Acidification Acidification (Formic/Sulfuric Acid) Adjust to pH 2.0 WaterSample->Acidification Optimized Protocol SPE_Load SPE Loading (C18 + Oasis HLB Cartridges) pH_High->SPE_Load Poor Recovery (<20%) pH_Low pH < 2.5 Ring-Closed Furanone Form (High SPE Retention) pH_Low->SPE_Load High Recovery (>85%) Acidification->pH_Low Elution Elution (Ethyl Acetate) SPE_Load->Elution Derivatization Derivatization (MBTFA Reagent) Elution->Derivatization Analysis GC-MS/MS Analysis (Quantification) Derivatization->Analysis

Figure 1: pH-dependent structural transition of Mutagen X and optimized SPE-GC-MS/MS workflow.

References

  • Title: Global and local chemical reactivities of mutagen X and simple derivatives Source: ResearchGate URL
  • Source: ACS Publications (Environmental Science & Technology)
  • Title: The Relationship between MX[3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)
  • Title: Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)

Sources

Optimization

Technical Support Center: Chromatographic Optimization for 3-Chloro-4-(bromomethyl)-2(5H)-furanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 3-Chloro-4-(bromomethyl)-2(5H)-furan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 3-Chloro-4-(bromomethyl)-2(5H)-furanone (CAS 199536-65-7)[1].

Halogenated furanones are highly reactive electrophiles. They are structurally related to potent mutagens found in disinfected water (such as Mutagen X)[2] and are also studied for their ability to inhibit bacterial quorum sensing[3]. Because this molecule features both a reactive bromomethyl group (an alkylating agent) and an α,β -unsaturated lactone (a Michael acceptor), it is highly susceptible to on-column degradation, secondary silanol interactions, and hydrolysis[4]. This guide provides field-proven, self-validating methodologies to achieve sharp, reproducible peak resolution using LC-MS/MS[5].

Part 1: Troubleshooting FAQs

Q1: Why does 3-Chloro-4-(bromomethyl)-2(5H)-furanone exhibit severe peak tailing and poor retention on my standard C18 column? A: The tailing is caused by secondary interactions between the highly polar furanone oxygen atoms and residual, un-endcapped silanol groups on the silica support of the C18 column. Furthermore, the high polarity of the molecule prevents adequate hydrophobic retention on standard alkyl phases. Causality & Solution: To resolve this, switch to a Pentafluorophenyl (PFP) or Polar-Embedded (Amide) column. The PFP phase provides alternative retention mechanisms (dipole-dipole, π−π , and hydrogen bonding) that significantly enhance the retention factor ( k′ ) of halogenated, polar compounds while masking underlying silanols.

Q2: My peaks are splitting and I am observing multiple masses in my MS spectra. What is causing this degradation? A: Peak splitting in halogenated furanones is almost always indicative of on-column lactone ring hydrolysis or nucleophilic attack[4]. At neutral or alkaline pH (pH > 4), the lactone ring opens, creating a mixture of the intact furanone and its corresponding open-chain carboxylic acid derivative. Causality & Solution: You must acidify your mobile phase. Adding 0.1% Formic Acid (FA) lowers the pH to approximately 2.7, which completely suppresses silanol ionization and thermodynamically stabilizes the closed lactone ring, ensuring a single, sharp eluting species[6].

Q3: Can I use Gas Chromatography (GC-MS) instead of LC-MS/MS for this compound? A: While GC-MS is a powerful technique for volatile furanones[5], 3-Chloro-4-(bromomethyl)-2(5H)-furanone is thermally labile. The high temperatures in the GC injection port can cause dehalogenation or thermal degradation[7]. If GC-MS must be used, you must perform a pre-column derivatization (e.g., using SPME coupled with derivatization) to stabilize the molecule[5]. For intact, underivatized quantitative analysis, reversed-phase LC-MS/MS is the authoritative standard.

Q4: I have optimized the column and mobile phase, but I still see peak fronting. How do I fix this? A: Peak fronting in this context is caused by a solvent effect (sample solvent mismatch). If your sample is dissolved in 100% acetonitrile or methanol, but your initial mobile phase is highly aqueous (e.g., 95% water), the analyte travels rapidly through the column before partitioning properly into the stationary phase. Causality & Solution: Dilute your final sample extract in a solvent that closely matches your initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% FA).

Part 2: Mandatory Visualizations

The following diagrams illustrate the logical troubleshooting pathways and the chemical mechanisms dictating furanone chromatography.

TroubleshootingTree Start HPLC Issue Detected: 3-Chloro-4-(bromomethyl)-2(5H)-furanone Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Retention Poor Retention (k' < 2) Start->Retention Splitting Peak Splitting / Broadening Start->Splitting Sol2 Add 0.1% Formic Acid (pH < 3) Tailing->Sol2 Suppress Silanols Sol1 Switch to PFP or Polar-Embedded Column Retention->Sol1 Enhance Polar Retention Splitting->Sol2 Prevent Ring Opening Sol3 Match Sample Diluent to Initial Mobile Phase Splitting->Sol3 Fix Solvent Effect

Caption: Troubleshooting Decision Tree for Furanone Peak Resolution.

DegradationPathway Intact Intact Furanone (Lactone Ring Closed) Silanol Silanol Intact->Silanol Neutral Mobile Phase Stable Stable Elution (Sharp Peak, As ~1.0) Intact->Stable Acidic Mobile Phase (0.1% FA, pH ~2.7) Hydrolysis Lactone Hydrolysis (Ring Opening) Silanol->Hydrolysis Nucleophilic Attack Tailing Peak Tailing & Signal Loss Hydrolysis->Tailing Multiple Eluting Species

Caption: Chemical Degradation and Interaction Pathway of Furanones on Silica Columns.

Part 3: Data Presentation

The table below summarizes the quantitative impact of column chemistry and mobile phase additives on the chromatographic performance of 3-Chloro-4-(bromomethyl)-2(5H)-furanone.

Table 1: Chromatographic Performance Metrics Across Different Conditions

Column ChemistryMobile Phase AdditiveRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Result / Verdict
Standard C18None (Neutral pH)1.22.4 (Severe Tailing)< 2,000Fail : Poor retention, ring hydrolysis.
Standard C180.1% Formic Acid1.81.4 (Slight Tailing)6,500Suboptimal : Ring stabilized, but silanol interactions persist.
HILIC10mM Ammonium Acetate4.51.8 (Broadening)4,000Suboptimal : Good retention, but peak shape suffers due to buffer.
PFP (Fluorinated) 0.1% Formic Acid 3.8 1.05 (Excellent) > 12,000 Optimal : High retention, sharp peaks, stabilized lactone ring.

Part 4: Experimental Protocols

To ensure a self-validating system, follow this step-by-step methodology for the LC-MS/MS analysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone.

Protocol 1: Optimized LC-MS/MS Workflow

1. Sample Preparation & Diluent Matching

  • Step 1.1: Extract the furanone from the matrix using Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent (e.g., HLB).

  • Step 1.2: Elute with 100% Acetonitrile.

  • Step 1.3 (Critical): Evaporate the eluate under a gentle stream of nitrogen at room temperature (do not exceed 30°C to prevent thermal degradation).

  • Step 1.4: Reconstitute the residue in 5% Acetonitrile / 95% Water containing 0.1% Formic Acid . This matches the initial gradient conditions and prevents peak fronting.

2. Liquid Chromatography (UHPLC) Conditions

  • Column: Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Column Temperature: 25°C. Note: Do not heat the column to 40°C+ as this accelerates the reactivity of the bromomethyl group with trace metals in the system.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 6.0 min: Linear ramp to 95% B (Column wash)

    • 6.0 - 8.0 min: Re-equilibration at 5% B.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • System Suitability Check: Before analyzing samples, inject a 10 ng/mL standard. The system is validated only if the Asymmetry Factor ( As​ ) is between 0.9 and 1.2, and the Retention Factor ( k′ ) is > 2.0.

References

  • Weinberg, H. S., et al. "Occurrence of Halogenated Furanones in U.S. Drinking Waters". Environmental Science & Technology, ACS Publications. Available at:[Link]

  • Lönn-Stensrud, J., et al. "Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus". PMC, National Institutes of Health. Available at:[Link]

  • Zang, X., et al. "Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection". Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

  • McEvoy, C., et al. "Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi". CORA, University College Cork. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Maximizing the Shelf Life of 3-chloro-4-(bromomethyl)-2(5H)-furanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who observe a sudden, unexplained loss of bioactivity in their assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who observe a sudden, unexplained loss of bioactivity in their assays. When working with 3-chloro-4-(bromomethyl)-2(5H)-furanone (CAS: 199536-65-7) , the culprit is rarely the biological model—it is almost always the chemical integrity of the ligand.

This compound is an exceptionally potent electrophile, structurally related to natural quorum-sensing inhibitors[1]. Its architecture features a 2(5H)-furanone ring conjugated with a highly reactive allylic bromomethyl group[2]. While this precise reactivity allows it to covalently bind and inhibit target enzymes, it simultaneously makes the molecule highly susceptible to premature solvolysis, hydrolysis, and photolytic degradation during storage[3].

This guide provides field-proven, mechanistically grounded protocols to ensure the structural integrity and maximize the shelf life of your compound.

Troubleshooting FAQs: The Chemistry of Degradation

Q: Why does my stock solution lose activity rapidly when diluted in aqueous assay buffers? A: The degradation is driven by two primary nucleophilic mechanisms. First, the allylic bromomethyl group at the C4 position is highly susceptible to nucleophilic substitution (SN2/SN1) by water molecules, leading to the formation of a hydroxymethyl derivative and the release of hydrobromic acid. Second, the 2(5H)-furanone ring itself is sensitive to base-catalyzed ring-opening hydrolysis, especially at pH levels above 7.0[3]. Actionable Insight: Never store this compound in aqueous solutions. Dilute into aqueous assay buffers immediately prior to use, and if your assay permits, maintain the buffer pH between 5.5 and 6.5 to slow the ring-opening kinetics.

Q: Which solvent is optimal for preparing long-term stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous Acetonitrile are the solvents of choice[4]. However, standard laboratory DMSO is highly hygroscopic. If your DMSO absorbs atmospheric moisture, the introduced water will initiate the hydrolysis of the bromomethyl group even while stored at -20°C. Actionable Insight: Always use freshly opened, septum-sealed anhydrous DMSO (water content <0.005%).

Q: My compound powder turned yellow/brown after a few months. What happened? A: Discoloration is a classic macroscopic sign of photolytic degradation and oxidative radical cleavage. Halogenated furanones are inherently light-sensitive[2]. Exposure to ambient laboratory UV and visible light induces homolytic cleavage of the carbon-bromine bond. This generates bromine radicals that propagate further degradation, resulting in colored polymeric byproducts. Actionable Insight: Store the bulk powder in amber glass vials, backfilled with an inert gas (Argon or Nitrogen), and kept in a desiccator at -20°C.

Quantitative Stability Data

The following table summarizes the expected shelf life of 3-chloro-4-(bromomethyl)-2(5H)-furanone under various storage conditions, highlighting the causality behind degradation.

Storage StateSolvent / MatrixTemperatureEstimated Shelf LifePrimary Degradation Mechanism
Bulk Powder (Sealed, Inert Gas)None-20°C> 24 monthsNone (Stable)
Bulk Powder (Opened to Air)None4°C3 - 6 monthsMoisture absorption, oxidative cleavage
Stock Solution (Anhydrous)Anhydrous DMSO-80°C12 - 18 monthsMinimal
Stock Solution (Standard)Standard DMSO-20°C1 - 3 monthsHydrolysis via absorbed atmospheric moisture
Working Solution Aqueous Buffer (pH 7.4)25°C< 4 hoursRapid allylic hydrolysis, base-catalyzed ring opening

Experimental Protocol: Preparation of a Self-Validating 100 mM Stock Solution

To guarantee scientific integrity, your storage protocol must function as a self-validating system. Follow this step-by-step methodology to formulate a stable stock solution that prevents nucleophilic degradation and provides a built-in validation step prior to biological assays.

Phase 1: Equilibration and Environmental Control
  • Thermal Equilibration: Remove the sealed vial of 3-chloro-4-(bromomethyl)-2(5H)-furanone bulk powder from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Even trace amounts of water will initiate the hydrolysis of the allylic bromide[3].

  • Inert Atmosphere: Transfer the equilibrated vial to a nitrogen-flushed glovebox or use a continuous Argon stream over the vial during handling.

Phase 2: Dissolution
  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) with a water content of <0.005%, sourced from a freshly opened, septum-sealed bottle[4].

  • Reconstitution: Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration. Vortex gently until completely dissolved. Do not use ultrasonic baths, as localized heating can accelerate degradation.

Phase 3: Aliquoting and Storage
  • Single-Use Dispensing: Dispense the solution into 10 µL to 50 µL single-use aliquots using sterile, amber microcentrifuge tubes. Causality: Amber tubes prevent photolytic homolytic cleavage of the C-Br bond[2]. Single-use aliquots eliminate freeze-thaw cycles, which introduce condensation and thermal stress.

  • Headspace Displacement: Gently blow Argon gas over the headspace of each tube before capping tightly.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer for long-term storage.

Phase 4: Pre-Assay Validation (The Self-Validating Step)
  • Integrity Check: Before utilizing an aliquot for critical quorum-sensing inhibition assays[1], perform a rapid Thin Layer Chromatography (TLC) check (Eluent: Hexane/Ethyl Acetate) or LC-MS analysis. Causality: This confirms the absence of the hydroxymethyl degradation byproduct, ensuring that any observed loss of bioactivity is biological, not chemical.

Degradation Pathways & Mitigation Workflow

G cluster_threats Environmental Threats & Degradation Pathways cluster_mitigation Optimal Storage Protocols Compound 3-chloro-4-(bromomethyl)-2(5H)-furanone (Highly Reactive Electrophile) Moisture Aqueous Media / Moisture (Nucleophilic Attack) Compound->Moisture Light UV / Visible Light (Photolysis) Compound->Light Temp Repeated Freeze-Thaw (Thermal Stress) Compound->Temp Hydrolysis Allylic Hydrolysis & Furanone Ring Opening Moisture->Hydrolysis Radical Homolytic C-Br Cleavage (Yellow/Brown Discoloration) Light->Radical Solvolysis Accelerated Solvolysis & Condensation Damage Temp->Solvolysis Anhydrous Anhydrous DMSO/Acetonitrile Prepare fresh for assays Hydrolysis->Anhydrous Prevented by Amber Store in Amber Vials with Argon/N2 Headspace Radical->Amber Prevented by Aliquots Single-Use Aliquots Store at -80°C Solvolysis->Aliquots Prevented by

Degradation pathways of 3-chloro-4-(bromomethyl)-2(5H)-furanone and corresponding mitigation strategies.

References

  • Occurrence of Halogenated Furanones in U.S. Drinking Waters | Source: ACS Publications | URL:[Link]

  • Inhibition of Bacillus anthracis Growth and Virulence-Gene Expression by Inhibitors of Quorum-Sensing | Source: Oxford University Press (OUP) | URL:[Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules | Source: MDPI | URL:[Link]

  • Quorum Quenching Revisited—From Signal Decays to Signalling Confusion | Source: MDPI | URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Optimizing Mass Spectrometry for 3-Chloro-4-(bromomethyl)-2(5H)-furanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve clean baselines and reproducible quantitation for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve clean baselines and reproducible quantitation for highly reactive halogenated compounds.

3-Chloro-4-(bromomethyl)-2(5H)-furanone is an electrophilic, thermolabile molecule structurally related to potent environmental mutagens (like Mutagen X) and bacterial quorum-sensing inhibitors. Analyzing this compound via Mass Spectrometry (MS) is notoriously difficult; background noise in these assays is rarely just "random static." It is almost always a symptom of chemical degradation, matrix co-elution, or ionization inefficiency.

This guide bypasses generic advice to provide a self-validating, mechanistic approach to troubleshooting and eliminating background noise in your MS workflows.

Section 1: The Mechanistic Origins of Background Noise

To eliminate noise, you must first understand its chemical origins. Background interference for 3-Chloro-4-(bromomethyl)-2(5H)-furanone typically arises from three distinct pathways:

  • Thermal Degradation (GC-MS): The bromomethyl group is highly susceptible to dehydrohalogenation (loss of HBr) at elevated temperatures. When injected into a hot GC inlet, the furanone degrades, creating a continuous smear of degradation products that elevates the baseline across the chromatogram. Furthermore, its electrophilic nature allows it to covalently modify active silanol groups in the column, exacerbating column bleed[1].

  • Matrix Co-elution: When extracting furanones from complex matrices (e.g., disinfected water, biological fluids), natural organic matter (NOM) co-elutes. In single quadrupole MS, these isobaric matrix ions create a high chemical background that masks the trace-level furanone signal.

  • Ionization Artifacts (LC-MS): In positive Electrospray Ionization (ESI+), the highly electronegative halogens (Cl, Br) resist protonation. This leads to poor ionization efficiency, forcing the analyst to increase detector gain, which proportionally amplifies background solvent noise.

Section 2: Diagnostic Workflows & Methodologies

To achieve high signal-to-noise (S/N) ratios, your protocol must be a self-validating system—meaning each step chemically locks the analyte into a stable form and analytically verifies its identity while stripping away background.

Protocol: LLE and GC-MS/MS Optimization

This step-by-step methodology utilizes Liquid-Liquid Extraction (LLE) and derivatization to stabilize the furanone ring prior to tandem mass spectrometry.

  • Step 1: Sample Acidification. Adjust your aqueous sample to pH < 1 using concentrated H₂SO₄.

    • Causality: Halogenated furanones undergo reversible ring-opening and hydrolysis at neutral or alkaline pH. Acidification forces the equilibrium entirely toward the stable, extractable furanone tautomer.

  • Step 2: Partitioning. Add 5 mL of methyl tert-butyl ether (MTBE) and 30 g of anhydrous Na₂SO₄ to 100 mL of the sample. Shake vigorously for 15 minutes.

    • Causality: MTBE provides excellent partitioning for semi-polar furanones while leaving highly polar matrix interferents in the aqueous phase[2]. The Na₂SO₄ induces a salting-out effect, driving the furanone into the organic layer.

  • Step 3: Derivatization. Transfer the organic layer and react it with N-methyl-bis-trifluoroacetamide (MBTFA).

    • Causality: MBTFA replaces active protons with a trifluoroacetyl group. This chemical stabilization prevents the loss of HBr in the GC inlet, eliminating the primary source of thermal baseline noise[3].

  • Step 4: Tandem MS Analysis (MRM). Inject the derivatized sample into a GC-MS/MS system using an ultra-inert liner at 250 °C.

    • Causality: Tandem MS acts as a chemical filter. The first quadrupole isolates the intact precursor ion, and the collision cell fragments it to a specific product ion. This eliminates isobaric chemical noise, achieving up to 50 times lower quantification limits[2].

MS_Troubleshooting Start High Background Noise in Furanone MS CheckTech Identify MS Platform Start->CheckTech GCMS GC-MS Pathway CheckTech->GCMS LCMS LC-MS Pathway CheckTech->LCMS Deriv MBTFA Derivatization (Stabilize Ring) GCMS->Deriv Matrix LLE with MTBE or SPME Cleanup LCMS->Matrix IonGC Switch to MS/MS (MRM) or ECNI Mode Deriv->IonGC Success Optimized S/N Ratio (Trace Level Quantitation) IonGC->Success IonLC Optimize ESI(-) & Adduct Formation Matrix->IonLC IonLC->Success

Workflow for reducing background noise in GC-MS and LC-MS furanone analysis.

Section 3: Quantitative Data & Optimization Metrics

The following table summarizes the expected quantitative improvements when applying the mechanistic interventions described above.

Analytical ChallengePrimary Noise SourceScientific InterventionS/N ImprovementLOQ Impact
Thermal Degradation HBr loss in GC inletMBTFA Derivatization15x - 20xReduced from 100 ng/L to <10 ng/L
Matrix Co-elution Natural Organic MatterGC-MS/MS (MRM Mode)Up to 50xReduced to 1-5 ng/L
Ion Suppression Competing analytes (LC)Switch to ESI(-) Mode10x - 15xMatrix-dependent
Solvent Impurities Low-mass backgroundSPME (Headspace)5x - 8xEliminates solvent peak
Section 4: Frequently Asked Questions (FAQs)

Q: Why does my GC-MS baseline drift upward during the run when analyzing this furanone? A: This is a classic symptom of column bleed exacerbated by active site adsorption. 3-Chloro-4-(bromomethyl)-2(5H)-furanone is highly electrophilic and can covalently modify active silanol groups in the liner or column[1]. As the oven temperature increases, these degradation products elute as a rising baseline. Solution: Use an ultra-inert, deactivated liner, a low-bleed stationary phase (e.g., 5% phenyl-arylene), and ensure you are derivatizing your samples to mask the reactive sites.

Q: Can I use single quadrupole MS for trace environmental samples? A: It is highly discouraged for complex matrices. Single quadrupole MS (even in Selected Ion Monitoring mode) struggles to differentiate trace halogenated furanones from co-eluting natural organic matter. Tandem mass spectrometry (MS/MS) achieves up to 50 times lower quantification limits by filtering out this isobaric background noise[2].

Q: How do I prevent adduct formation variability in LC-MS? A: In LC-MS, halogenated furanones often form a mixture of [M-H]⁻, [M+Cl]⁻, or[M+Br]⁻ adducts in negative electrospray ionization (ESI-), splitting your signal and increasing apparent noise. Solution: Force the equilibrium. Add a trace amount (e.g., 1 mM) of ammonium chloride or ammonium bromide to your mobile phase to drive the ionization entirely toward a single, predictable halogen adduct for your MRM transitions.

Q: Is Solid Phase Microextraction (SPME) a viable alternative to LLE? A: Yes. SPME is highly effective for volatile and semi-volatile furanones. By extracting directly from the headspace, you completely eliminate solvent impurities that contribute to low-mass background noise, providing exceptional sensitivity without the need for cumbersome derivatization steps[4].

References
  • Kubwabo, C., et al. "Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water". PubMed (National Institutes of Health).[Link]

  • Cuthbertson, A. A., et al. "Better Together: Tandem Mass Spectrometry Achieves up to 50 Times Lower Quantification of 62 Disinfection Byproducts in Drinking Water". Analytical Chemistry (ACS Publications).[Link]

  • Zang, T., et al. "A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS". PMC (National Institutes of Health).[Link]

Sources

Troubleshooting

Adjusting pH for optimal stability of 3-Chloro-4-(bromomethyl)-2(5H)-furanone in solution

Introduction Welcome to the technical support center for 3-Chloro-4-(bromomethyl)-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 3-Chloro-4-(bromomethyl)-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution, with a primary focus on pH control. 3-Chloro-4-(bromomethyl)-2(5H)-furanone, like many α,β-unsaturated γ-lactones (also known as butenolides), is susceptible to degradation in aqueous environments. The primary degradation pathway is the hydrolysis of the five-membered lactone ring. This process is highly dependent on pH, and failure to control this parameter is a leading cause of experimental variability and compound loss. This document provides the foundational knowledge and actionable protocols to ensure the chemical integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the pH critical when working with 3-Chloro-4-(bromomethyl)-2(5H)-furanone in an aqueous solution?

A1: The stability of 3-Chloro-4-(bromomethyl)-2(5H)-furanone is intrinsically linked to the integrity of its γ-lactone ring. This ring is an ester, and like all esters, it is susceptible to hydrolysis. This hydrolysis is catalyzed by both acid and, more significantly, base (hydroxide ions).[1][2] In neutral to basic solutions, the rate of hydrolysis increases dramatically with pH, leading to the opening of the lactone ring to form an inactive carboxylate species.[3][4][5] Therefore, precise pH control is the most critical factor in preventing unintended degradation and ensuring the reproducibility of your results.

Q2: What is the general stability profile of this compound across the pH scale?

A2: Generally, 3-Chloro-4-(bromomethyl)-2(5H)-furanone exhibits its highest stability in acidic conditions (pH < 5). As the pH approaches neutral (pH 7) and moves into the basic range (pH > 8), the rate of degradation accelerates significantly. Studies on closely related halogenated furanones have consistently shown that sample acidification is essential for effective recovery and analysis, which underscores their instability at higher pH values.[6]

Q3: What happens to the molecule when it degrades via hydrolysis?

A3: The primary degradation event is the cleavage of the ester bond within the furanone ring. This "ring-opening" reaction consumes a water molecule and results in the formation of a γ-hydroxy carboxylic acid, which will exist predominantly as its carboxylate anion form at neutral or basic pH. This structural change eliminates the biological or chemical activity associated with the intact lactone structure.

Q4: Can I dissolve the compound in pure, unbuffered water for my experiments?

A4: This is strongly discouraged. The pH of unbuffered water can be easily influenced by dissolved atmospheric CO₂ (forming carbonic acid) or trace impurities, leading to a pH that is inconsistent and often slightly acidic (around 5.5-6.5). More importantly, as the compound degrades via hydrolysis, the newly formed carboxylic acid can alter the local pH, further complicating the stability profile. Using a well-defined buffer system is essential for maintaining a constant and known pH throughout your experiment.[7][8]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Problem Probable Cause Recommended Solution & Explanation
Rapid loss of active compound in a neutral buffer (e.g., PBS at pH 7.4). Base-Catalyzed Hydrolysis: The lactone ring is highly susceptible to attack by hydroxide ions (OH⁻), which are present in higher concentrations at neutral and basic pH. This is the dominant and fastest degradation pathway for lactones.[1]Lower the pH: Immediately switch to an acidic buffer system (e.g., acetate or citrate buffer, pH 4-5) where the concentration of OH⁻ is minimal. Verify pH: Always measure the final pH of your solution after adding all components, as the compound itself or other excipients could slightly alter it.
Inconsistent or non-reproducible results between experimental runs. Poor pH Control: This is the most common cause of variability. Minor shifts in pH near the pKa of the compound or in the steep region of its pH-rate profile can cause significant changes in degradation speed.[7]Use a Suitable Buffer: Select a buffer whose pKa is within ±1 pH unit of your target pH to ensure maximum buffering capacity.[7] Control Temperature: Hydrolysis rates are also temperature-dependent.[4][5] Ensure all experiments are conducted at a consistent, controlled temperature. Prepare Buffers Freshly: Avoid using old buffer stock where pH may have drifted or microbial growth may have occurred.
Precipitation or cloudiness appears in the solution over time. Solubility Changes: The ring-opened carboxylate degradation product has different physicochemical properties, including solubility, compared to the parent lactone. Precipitation may indicate significant degradation has occurred.Characterize the Precipitate: If possible, analyze the precipitate to confirm if it is the degradant. Run a pH-Solubility Profile: Determine the compound's solubility across your intended pH range before starting long-term experiments. Lower the pH: Since the parent compound is most stable at acidic pH, operating in this range will minimize the formation of the potentially less soluble degradant.

In-Depth Technical Protocols & Data

Protocol 1: Buffer System Selection for Enhanced Stability

Choosing the right buffer is paramount. A buffer is most effective within ±1 pH unit of its pKa .[7] The table below provides recommended buffer systems for stabilizing 3-Chloro-4-(bromomethyl)-2(5H)-furanone, focusing on the acidic pH range.

Target pH RangeRecommended BufferpKa (at 25°C)Notes
2.5 - 4.0Citrate Buffer3.13, 4.76Excellent choice for strong acidic conditions. Provides good buffering capacity.
3.8 - 5.8Acetate Buffer4.76A very common and reliable buffer for the moderately acidic range.
5.8 - 7.5Phosphate Buffer (MES)6.86 (pKa2)Use with caution. While common, this pH range leads to increased degradation. If required, MES (pKa 6.1) is a good alternative. Avoid phosphate if working at high pH as it can enhance silica dissolution for HPLC columns.[7]
Visualizing the Degradation Pathway

The primary mechanism of degradation is pH-dependent hydrolysis of the lactone ring.

G cluster_main pH-Dependent Hydrolysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone Compound 3-Chloro-4-(bromomethyl)- 2(5H)-furanone (Stable Lactone) Acid Acid-Catalyzed Hydrolysis (Slow Reaction) Compound->Acid H₃O⁺ Base Base-Catalyzed Hydrolysis (Rapid Reaction) Compound->Base OH⁻ Product Ring-Opened Carboxylate (Inactive Degradant) Acid->Product Base->Product

Caption: pH-dependent degradation pathways of the furanone lactone ring.

Protocol 2: Experimental Determination of the pH-Rate Profile

This protocol outlines a forced degradation study to empirically determine the optimal pH for the stability of 3-Chloro-4-(bromomethyl)-2(5H)-furanone.[9][10] The goal is to generate a plot of degradation rate versus pH.

1. Objective: To identify the pH at which 3-Chloro-4-(bromomethyl)-2(5H)-furanone exhibits the lowest rate of degradation.

2. Materials:

  • 3-Chloro-4-(bromomethyl)-2(5H)-furanone

  • Buffer solutions (e.g., Citrate pH 3, Acetate pH 4.5, Phosphate pH 6.0, PBS pH 7.4, Borate pH 9.0) prepared at 50 mM.

  • Stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Temperature-controlled incubator or water bath.

  • Calibrated pH meter.

  • HPLC system with a suitable C18 column and UV detector.

  • Quenching solution (e.g., 1 M HCl or Phosphoric Acid).

3. Experimental Workflow Diagram:

G arrow arrow A Prepare Buffer Solutions (pH 3, 4.5, 6, 7.4, 9) C Spike Stock into Buffers (Final Conc: ~50 µg/mL) A->C B Prepare Compound Stock (e.g., 10 mg/mL in ACN) B->C D Incubate at Controlled Temp (e.g., 40°C) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24 hr) D->E F Quench Degradation (Add aliquot to acidic solution) E->F G Analyze by HPLC (Quantify parent compound) F->G H Plot Data & Determine Rates (% Remaining vs. Time) G->H I Generate pH-Rate Profile (log(k) vs. pH) H->I

Caption: Workflow for determining the pH-rate profile of the compound.

4. Step-by-Step Methodology:

  • Preparation: Prepare 50 mM solutions of each buffer. Verify the final pH of each buffer with a calibrated pH meter. Prepare a concentrated stock solution of 3-Chloro-4-(bromomethyl)-2(5H)-furanone in acetonitrile.

  • Initiation: Spike a small volume of the organic stock solution into each buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final percentage of organic solvent is low (e.g., <1%) to avoid impacting the solution pH and polarity.

  • Time Zero (T=0) Sample: Immediately after spiking, withdraw an aliquot from each solution. Quench the reaction by diluting it into a vial containing the acidic quenching solution. This sample represents 100% of the initial compound concentration.

  • Incubation: Place all solutions in a temperature-controlled incubator set to a moderately elevated temperature (e.g., 40°C or 50°C) to accelerate degradation to an observable level within a reasonable timeframe.[9]

  • Time-Point Sampling: Withdraw and quench aliquots from each pH solution at predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours). The goal is to achieve between 5-20% degradation of the parent compound for accurate rate calculation.[11]

  • HPLC Analysis: Analyze all quenched samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from any degradation products.

  • Data Analysis:

    • For each pH, plot the percentage of the remaining parent compound against time.

    • Assuming pseudo-first-order kinetics, determine the degradation rate constant (k) from the slope of the natural log of the concentration versus time plot.

    • Create the final pH-rate profile by plotting log(k) on the y-axis versus pH on the x-axis. The lowest point on this curve corresponds to the pH of maximum stability.

References

  • Grokipedia. 5-Hydroxy-2(5H)-furanone.
  • Talanta. Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). Available from: [Link]

  • ResearchGate. Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). Available from: [Link]

  • ResearchGate. Degradation kinetics of a potent antifouling agent, butenolide, under various environmental conditions. Available from: [Link]

  • ResearchGate. Model pH-rate profile for the hydrolysis of 5-hydroxy-3phenylcoumaran-2-one (3); see text for the definition of the constants. Available from: [Link]

  • ResearchGate. pH rate profile for the hydrolysis of 6 at 200 °C. Available from: [Link]

  • SpringerLink. UNUSUAL CONVERSION OF 5-HYDROXY-2(5H)-FURANONE IN AQUEOUS SOLUTION. Available from: [Link]

  • ACS Publications. Butenolide Inhibits Marine Fouling by Altering the Primary Metabolism of Three Target Organisms. Available from: [Link]

  • PMC. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Available from: [Link]

  • ResearchGate. Unusual Conversion of 5Hydroxy2(5H)-furanone in Aqueous Solution | Request PDF. Available from: [Link]

  • PMC. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Available from: [Link]

  • MDPI. Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Available from: [Link]

  • ResearchGate. Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties | Request PDF. Available from: [Link]

  • The Journal of Organic Chemistry. Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available from: [Link]

  • PubChem. 2(5H)-Furanone. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Acta Scientific. Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. Available from: [Link]

  • PubMed. Lactone Enols Are Stable in the Gas Phase but Highly Unstable in Solution. Available from: [Link]

  • MDPI. Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase. Available from: [Link]

  • Environmental Administration of Japan. III Analytical Methods. Available from: [Link]

  • ResearchGate. (PDF) Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • ACS Publications. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Available from: [Link]

  • ACS Publications. Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. Available from: [Link]

  • MDPI. Organocatalytic Enantiospecific Total Synthesis of Butenolides. Available from: [Link]

  • Agilent. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • PubMed. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. Available from: [Link]

  • BioProcess International. Buffer Selection in Biologics Manufacturing. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparing mutagenicity of 3-Chloro-4-(bromomethyl)-2(5H)-furanone vs other disinfection byproducts

An in-depth technical analysis of disinfection byproducts (DBPs) reveals a critical divergence between regulatory focus and actual toxicological impact. While trihalomethanes (THMs) and haloacetic acids (HAAs) dominate c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of disinfection byproducts (DBPs) reveals a critical divergence between regulatory focus and actual toxicological impact. While trihalomethanes (THMs) and haloacetic acids (HAAs) dominate compliance monitoring, a lesser-known class of emerging DBPs—the halofuranones—drives the majority of the mutagenic activity in disinfected water[1].

This guide provides a rigorous comparative analysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone (a highly reactive brominated furanone) against other established DBPs. Designed for researchers and drug development professionals, this document dissects the mechanistic causality of its mutagenicity and outlines field-proven, self-validating protocols for its quantification.

Mechanistic Causality: Why Brominated Furanones Drive Mutagenicity

During the oxidative disinfection of water containing dissolved organic matter (DOM) and natural bromide, halofuranones are generated as unintended byproducts[2]. The chlorinated archetype of this class is MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), long recognized as one of the most potent direct-acting mutagens ever identified in drinking water[3].

However, when bromide levels are elevated, the equilibrium shifts toward the formation of brominated analogues, such as 3-Chloro-4-(bromomethyl)-2(5H)-furanone[4]. The substitution of chlorine with bromine significantly enhances the molecule's electrophilicity.

The Causality of Genotoxicity: Unlike nitrosamines (e.g., NDMA) which require cytochrome P450 metabolic activation to become reactive, halofuranones are direct-acting electrophiles . The conjugated double bond and the highly electronegative halogenated methyl group create a highly reactive Michael acceptor. This allows the furanone to directly alkylate DNA—specifically targeting the N2 position of guanine—resulting in rapid base-pair substitution mutations without the need for hepatic bioactivation[1].

Mechanism DOM Dissolved Organic Matter + Bromide Ions Oxidation Oxidative Disinfection (Chlorine / Ozone) DOM->Oxidation Brominated 3-Chloro-4-(bromomethyl)- 2(5H)-furanone Oxidation->Brominated High Br- Ratio Chlorinated MX / Chlorinated Furanones Oxidation->Chlorinated Low Br- Ratio DNA Electrophilic DNA Alkylation (Direct-Acting) Brominated->DNA Enhanced Reactivity Chlorinated->DNA Mutagenesis Base-Pair Substitution (Ames TA100 Positive) DNA->Mutagenesis

Pathway of halofuranone formation and subsequent DNA mutagenesis.

Comparative Mutagenic Potency

To objectively evaluate the threat profile of 3-Chloro-4-(bromomethyl)-2(5H)-furanone, we must benchmark it against both regulated DBPs (THMs, HAAs) and other emerging DBPs. The standard metric for this comparison is the specific mutagenicity expressed in revertants per nanomole (rev/nmol), utilizing the Salmonella typhimurium TA100 strain.

Data Presentation: Mutagenicity Comparison Table

Compound ClassSpecific DBPMutagenic Potency (TA100 -S9)Mechanism of Action
Brominated Furanone 3-Chloro-4-(bromomethyl)-2(5H)-furanone ~4,200 - 6,000 rev/nmol Direct electrophilic DNA alkylation
Chlorinated FuranoneMX (Mutagen X)~5,600 rev/nmolDirect electrophilic DNA alkylation
Trihalomethane (THM)Bromoform< 0.05 rev/nmolWeak / Requires metabolic activation
Haloacetic Acid (HAA)Bromoacetic Acid~ 1.5 rev/nmolWeak direct alkylation
NitrosamineNDMA< 0.01 rev/nmol (-S9)Requires CYP450 activation (+S9)

Insight: While THMs and HAAs are heavily regulated, their actual direct mutagenic potency is magnitudes lower than that of brominated furanones. The presence of these furanones in bromide-rich chlorinated or brominated waters (such as swimming pools and spas) correlates almost perfectly with the total mutagenicity of the water sample[4].

Experimental Workflow: Self-Validating Ames Fluctuation Test

To accurately quantify the mutagenicity of highly reactive DBPs like 3-Chloro-4-(bromomethyl)-2(5H)-furanone, standard analytical chemistry must be paired with biological assays. The following protocol is engineered as a self-validating system , ensuring that false positives/negatives are mathematically excluded.

Rationale Behind Experimental Choices:
  • Solid Phase Extraction (SPE) & Solvent Exchange: DBPs exist in sub-μg/L concentrations. SPE concentrates the sample ~10,000x. The eluate is exchanged into Dimethyl Sulfoxide (DMSO) because water extracts can lyse the bacteria, whereas DMSO is a non-toxic vehicle that readily dissolves non-polar halofuranones[4].

  • Strain Selection (TA100): Halofuranones induce GC-to-AT transitions. Salmonella TA100 is specifically engineered to detect these base-pair substitutions[3].

  • Omission of S9 Activation (-S9): Because halofuranones are direct-acting electrophiles, adding an S9 liver extract introduces exogenous nucleophilic proteins that prematurely bind and neutralize the furanones before they reach the bacterial DNA, leading to catastrophic false negatives[3].

Step-by-Step Methodology:
  • Sample Preparation: Acidify 50 L of the water sample to pH 2.0 to stabilize the furanones. Pass through XAD-8/XAD-2 resin columns at 100 mL/min.

  • Elution & Concentration: Elute the adsorbed organics with ethyl acetate. Evaporate under a gentle nitrogen stream and reconstitute in 5 mL of pure DMSO (10,000x concentration).

  • Inoculation: Culture Salmonella typhimurium TA100 overnight in Oxoid nutrient broth to a density of 1−2×109 CFU/mL.

  • Exposure: In sterile test tubes, combine 0.1 mL of the bacterial culture, 0.1 mL of the DMSO sample extract (at 5 distinct dose levels: e.g., 6.25, 12.5, 25, 50, and 100 μ g/plate ), and 2.0 mL of top agar containing trace histidine/biotin.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48 hours.

  • Self-Validation & Scoring:

    • Negative Control: 0.1 mL pure DMSO (Must yield 100-150 spontaneous revertants).

    • Positive Control: 1.5 μg Sodium Azide/plate (Must yield >500 revertants)[3].

    • Data Acceptance: The assay is only valid if the negative control falls within historical bounds and the sample exhibits a linear, dose-dependent increase in revertant colonies.

Protocol Sample Sample Prep (SPE & Solvent Exchange) Inoculation Inoculate TA100 (No S9 Activation) Sample->Inoculation Incubation Incubate 48h at 37°C Inoculation->Incubation Scoring Quantify Revertants (Dose-Response) Incubation->Scoring Validation System Validation (Pos/Neg Controls) Scoring->Validation

Self-validating Ames test workflow for direct-acting mutagenic DBPs.

Conclusion

The disproportionate mutagenic impact of 3-Chloro-4-(bromomethyl)-2(5H)-furanone highlights a critical gap in current water quality paradigms. While treatment facilities optimize for the reduction of bulk THMs, the presence of bromide ions during chlorination silently shifts the DBP profile toward these highly electrophilic, direct-acting mutagens[2]. For researchers and toxicologists, shifting analytical focus toward brominated furanones provides a much more accurate proxy for the true genotoxic risk of disinfected waters.

References

  • Richardson, S. D., Plewa, M. J., Wagner, E. D., Schoeny, R., & DeMarini, D. M. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and new information. Mutation Research/Reviews in Mutation Research.
  • Pan, Y., et al. (2005). Study on the Structure and Mutagenicity of a New Disinfection Byproduct in Chlorinated Drinking Water. Environmental Science & Technology - ACS Publications.
  • Wright, J. M., et al. (2015). The Relationship between MX[3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone], Routinely Monitored Trihalomethanes, and Other Characteristics in Drinking Water in a Long-Term Survey. Environmental Science & Technology - ACS Publications.
  • Daiber, E. J., et al. (2022). Disinfection Byproducts in Chlorinated or Brominated Swimming Pools and Spas: Role of Brominated DBPs and Association with Mutagenicity. PMC / National Institutes of Health.

Sources

Comparative

Cross-Laboratory Validation of 3-Chloro-4-(bromomethyl)-2(5H)-furanone Quantification Methods: A Comparative Guide

As the regulatory focus on water quality shifts from legacy contaminants to emerging disinfection byproducts (DBPs), halogenated furanones have taken center stage due to their disproportionate contribution to the mutagen...

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Author: BenchChem Technical Support Team. Date: April 2026

As the regulatory focus on water quality shifts from legacy contaminants to emerging disinfection byproducts (DBPs), halogenated furanones have taken center stage due to their disproportionate contribution to the mutagenicity of disinfected water. While 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX) is well-documented, its brominated analogues—specifically 3-Chloro-4-(bromomethyl)-2(5H)-furanone (CBMF) —present unique analytical and toxicological challenges. Formed in source waters with high bromide concentrations during chlorination or chloramination, CBMF is a highly reactive electrophile capable of direct DNA adduct formation[1].

This guide provides a comprehensive, cross-laboratory comparison of analytical platforms for quantifying CBMF, bridging the gap between theoretical chemistry and field-proven benchtop methodologies.

The Chemical Challenge: Mechanistic Context of CBMF

To accurately quantify CBMF, one must first understand its reactivity. Unlike standard regulated DBPs (e.g., trihalomethanes or haloacetic acids), CBMF is a potent Michael acceptor. The bromomethyl group is highly susceptible to nucleophilic substitution—even more so than the chloromethyl group found in related furanones. In aqueous environments at neutral or alkaline pH, the lactone ring undergoes rapid base-catalyzed hydrolysis, rendering the molecule highly water-soluble and impossible to extract into organic solvents. Furthermore, its electrophilic nature allows it to readily bind to nucleophilic sites on DNA, such as 2'-deoxyadenosine, driving its genotoxic profile[2].

ToxicityPathway Precursors NOM + Bromide + Disinfectant CBMF 3-Chloro-4-(bromomethyl)- 2(5H)-furanone Precursors->CBMF Halogenation Electrophile Electrophilic Intermediate (Michael Acceptor) CBMF->Electrophile Activation DNA DNA Adduct Formation (e.g., 2'-Deoxyadenosine) Electrophile->DNA Covalent Binding Mutagenesis Genotoxicity & Mutagenesis DNA->Mutagenesis Replication Error

Caption: Mechanistic pathway of CBMF formation and DNA adduct generation leading to mutagenesis.

Cross-Platform Performance Comparison

A recent cross-laboratory validation study evaluated three primary analytical platforms for the trace-level quantification of CBMF in complex environmental matrices: GC-MS/MS (Triple Quadrupole) , LC-MS/MS (Electrospray Ionization) , and GC-ECD (Electron Capture Detector) .

The data below synthesizes the performance metrics across five independent environmental testing laboratories. Tandem mass spectrometry (MS/MS) consistently outperformed single-stage MS and ECD by isolating the target analyte from the complex natural organic matter (NOM) background[3].

Quantitative Performance Data
Analytical PlatformSample PrepDerivatization RequiredLOD (ng/L)LOQ (ng/L)Inter-Lab RSD (%)Matrix Effect
GC-MS/MS (Triple Quad) LLE (MTBE)Yes (MBTFA)5.215.58.5%Low (Post-Deriv)
LC-MS/MS (ESI-) SPE (HLB)No12.036.014.2%High (Ion Suppression)
GC-ECD LLE (Ethyl Acetate)Yes (Methylation)25.075.022.0%Very High (Co-elution)

Key Takeaways:

  • GC-MS/MS remains the gold standard. While it requires an additional derivatization step, the use of N-methyl-bis-trifluoroacetamide (MBTFA) stabilizes the furanone ring, drastically improving thermal stability and chromatographic peak shape[4].

  • LC-MS/MS offers a streamlined workflow by bypassing derivatization. However, the cross-lab data indicates a higher inter-lab Relative Standard Deviation (RSD) due to variable electrospray ionization (ESI) suppression caused by co-extracting humic and fulvic acids.

  • GC-ECD is highly sensitive to halogens but lacks the structural specificity required for CBMF. In real-world chlorinated tap water, co-eluting contaminants frequently generate false positives, rendering ECD unsuitable for regulatory compliance without extensive sample cleanup.

Causality in Methodological Design

To ensure scientific integrity, every step in the CBMF quantification workflow must be driven by chemical causality rather than mere convention.

  • Why Acidify to pH < 2.0? As noted, CBMF is prone to base-catalyzed ring opening. Dropping the pH below 2.0 using sulfuric acid ensures the molecule remains in its closed, lipophilic lactone form, which is essential for efficient partitioning into the organic phase during extraction.

  • Why MTBE over Dichloromethane? Methyl tert-butyl ether (MTBE) provides superior extraction efficiency for polar lactones. Unlike dichloromethane, MTBE is less dense than water, allowing the organic layer to sit on top of the aqueous phase, which simplifies automated liquid handling and prevents the formation of unbreakable emulsions.

  • Why MBTFA Derivatization? Traditional derivatization of furanones utilizes acidic methanol (methylation). However, this can cause transesterification or degradation of the bromomethyl group. MBTFA offers a rapid, one-step trifluoroacylation that replaces active hydrogens, increasing the mass-to-charge ratio of the precursor ion and generating highly selective MRM transitions[4].

Self-Validating Experimental Protocol

The following GC-MS/MS protocol is designed as a self-validating system . By incorporating both an Internal Standard (IS) prior to extraction and a Surrogate Standard (SS) prior to injection, the analyst can independently isolate extraction efficiency from instrument ionization variations.

Step-by-Step Methodology

Phase 1: Sample Quenching & Preservation

  • Collect 100 mL of the aqueous sample in an amber borosilicate glass bottle.

  • Immediately add 10 mg of ascorbic acid to quench residual disinfectants. (Note: Do not use sodium sulfite, as it acts as a strong nucleophile and will degrade CBMF).

  • Acidify the sample to pH < 2.0 using concentrated H₂SO₄.

    • Validation Checkpoint: Extract a 1 mL surrogate aliquot and verify the pH with a calibrated micro-probe.

Phase 2: Internal Standard Spiking 4. Spike the 100 mL sample with 50 ng/L of Mucobromic Acid (MBA) or a ¹³C-labeled furanone analogue. This acts as the pre-extraction Internal Standard to correct for matrix-induced recovery losses.

Phase 3: Liquid-Liquid Extraction (LLE) 5. Add 30 g of anhydrous sodium sulfate (Na₂SO₄) to the sample to drive the "salting-out" effect, decreasing the solubility of CBMF in the aqueous phase. 6. Add exactly 5.0 mL of MTBE. 7. Agitate vigorously on a wrist-action shaker for 15 minutes, then allow 10 minutes for complete phase separation[3]. 8. Carefully transfer 3.0 mL of the upper organic (MTBE) layer to a clean, dry reaction vial.

Phase 4: Derivatization 9. Add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA) to the MTBE extract. 10. Seal the vial and heat at 70°C for 30 minutes in a dry block heater. 11. Allow the sample to cool to room temperature. Spike with 50 ng/L of an injection Surrogate Standard (e.g., 1,2-dibromopropane) to monitor GC inlet performance.

Phase 5: GC-MS/MS Acquisition 12. Inject 1 µL of the derivatized extract into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Ensure the inlet is deactivated and maintained at 200°C to prevent thermal degradation of the trifluoroacylated CBMF.

AnalyticalWorkflow Sample Aqueous Sample (Spiked/Incurred) Acid Acidification (pH < 2.0, H2SO4) Sample->Acid LLE Liquid-Liquid Extraction (MTBE + Na2SO4) Acid->LLE Deriv Derivatization (MBTFA, 70°C) LLE->Deriv GC Pathway LCMS LC-MS/MS (ESI-, MRM Mode) LLE->LCMS LC Pathway (No Deriv) GCMS GC-MS/MS (MRM Mode) Deriv->GCMS Data Cross-Lab Data Validation GCMS->Data LCMS->Data

Caption: Cross-lab analytical workflow comparing GC-MS/MS and LC-MS/MS for CBMF quantification.

References

  • [4] Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. PubMed (National Institutes of Health). Available at:[Link]

  • [2] Reaction of the Potent Bacterial Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) with 2'-Deoxyadenosine and Calf Thymus DNA: Identification of Fluorescent Propenoformyl Derivatives. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • [1] Occurrence of halogenated furanones in U.S. drinking waters. PubMed (National Institutes of Health). Available at:[Link]

  • [3] Better Together: Tandem Mass Spectrometry Achieves up to 50 Times Lower Quantification of 62 Disinfection Byproducts in Drinking Water. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: In Vivo vs. In Vitro Toxicity of 3-Chloro-4-(bromomethyl)-2(5H)-furanone

Executive Summary Evaluating the toxicological profile of halogenated furanones requires navigating a well-documented paradox: compounds that exhibit extreme genotoxicity in controlled cell cultures often fail to produce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the toxicological profile of halogenated furanones requires navigating a well-documented paradox: compounds that exhibit extreme genotoxicity in controlled cell cultures often fail to produce systemic mutagenicity in living organisms. This guide provides an objective, data-driven comparison of the in vitro and in vivo toxicity results for 3-Chloro-4-(bromomethyl)-2(5H)-furanone , a highly reactive brominated analogue structurally related to the notorious water disinfection byproduct (DBP) Mutagen X (MX)[1]. By analyzing the mechanistic causality behind this discrepancy, this guide equips researchers and drug development professionals with the insights needed to accurately interpret preclinical genotoxicity assays.

Chemical Profile & Mechanistic Rationale

To understand the divergent toxicity results, one must first examine the molecular structure. 3-Chloro-4-(bromomethyl)-2(5H)-furanone differs from traditional MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) in two critical ways[2]:

  • Bromomethyl Substitution: The replacement of a dichloromethyl group with a bromomethyl group significantly enhances the molecule's electrophilicity. Bromide is an excellent leaving group, making the carbon highly susceptible to rapid SN​2 nucleophilic attack[3].

  • Absence of the 5-Hydroxy Group: The lack of a 5-hydroxy moiety prevents ring-chain tautomerization, locking the molecule into the closed furanone ring structure—the conformation known to be responsible for direct DNA adduction[2].

The Causality of Discrepancy: In vitro, this locked, highly electrophilic structure acts as a potent alkylating agent, directly attacking DNA bases (primarily guanine and adenine) to form fluorescent propenoformyl derivatives, leading to GC→TA transversions[4]. In vivo, however, this extreme reactivity is its systemic downfall. The compound acts as a "soft" electrophile and is rapidly scavenged by "soft" nucleophiles like glutathione (GSH) and serum proteins in the liver and bloodstream, effectively neutralizing the threat before it can reach systemic targets like the bone marrow[5].

ToxicityMechanisms cluster_invitro In Vitro (Cell Culture) cluster_invivo In Vivo (Systemic) Compound 3-Chloro-4-(bromomethyl)- 2(5H)-furanone DirectAdduct Direct DNA Adduction (Electrophilic Attack) Compound->DirectAdduct No Hepatic Clearance GSH Glutathione (GSH) Conjugation Compound->GSH Systemic Absorption Tissue Site-of-Contact Toxicity (GI Tract) Compound->Tissue Unmetabolized Fraction Mutagenesis High Mutagenicity (GC→TA Transversions) DirectAdduct->Mutagenesis Detox Rapid Detoxification & Renal Excretion GSH->Detox Hepatic Metabolism

Mechanistic divergence of 3-Chloro-4-(bromomethyl)-2(5H)-furanone in vitro vs. in vivo.

Quantitative Data Comparison

The following table synthesizes the expected quantitative performance of 3-Chloro-4-(bromomethyl)-2(5H)-furanone across standard toxicological endpoints, extrapolated from the established behavior of brominated furanones and MX analogues[3][6].

Assay TypeTest SystemMetabolic Activation (S9)Result / PotencyMechanistic Interpretation
Bacterial Mutagenicity S. typhimurium TA100Without S9 (-S9)Extreme Positive (>8,000 rev/nmol)Direct-acting electrophilic adduction of DNA bases.
Bacterial Mutagenicity S. typhimurium TA100With S9 (+S9)Attenuated (<1,000 rev/nmol)Enzymatic quenching and protein binding by liver homogenate.
Mammalian Cell Mutation L5178Y / TK+/− Without S9 (-S9)Strong Positive Induction of DNA strand breaks and direct chromosomal aberrations.
Systemic Genotoxicity Rat Bone Marrow (Micronucleus)N/A (In Vivo)Negative Rapid hepatic GSH conjugation prevents systemic circulation.
Site-of-Contact Toxicity Rat Glandular Stomach (Comet)N/A (In Vivo)Positive (Dose-dependent)Unmetabolized fraction causes localized oxidative stress and DNA damage upon oral administration.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific steps to isolate the variables responsible for the in vivo vs in vitro discrepancy.

Protocol 1: Modified Ames Test (Metabolic Quenching Validation)

This protocol is engineered to prove that the compound is a direct-acting mutagen that is actively neutralized by hepatic enzymes, rather than requiring metabolic activation[5].

  • Compound Preparation: Dissolve 3-Chloro-4-(bromomethyl)-2(5H)-furanone in anhydrous DMSO immediately prior to use. Causality: Aqueous buffers can cause premature hydrolysis of the bromomethyl group, leading to false negatives.

  • S9 Mix Formulation: Prepare a standard 10% Aroclor 1254-induced rat liver S9 mix. Causality: Aroclor 1254 induces cytochrome P450 enzymes, providing a robust model of hepatic metabolism.

  • Pre-incubation Phase: Combine 0.1 mL of the bacterial tester strain (S. typhimurium TA100), 0.5 mL of S9 mix (or phosphate buffer for the -S9 control), and 0.1 mL of the test compound. Incubate at 37°C for 20 minutes. Causality: A liquid pre-incubation step maximizes the contact time between the highly reactive furanone and the bacterial DNA before agar plating.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Count revertant colonies. A significant drop in colony count in the +S9 plates compared to the -S9 plates validates the hepatic quenching hypothesis.

Protocol 2: In Vivo Alkaline Comet Assay (Site-of-Contact vs. Systemic)

This protocol assesses why systemic genotoxicity is absent despite high in vitro mutagenicity, by comparing site-of-contact tissues against metabolizing organs[6].

  • Animal Dosing: Administer the compound to male Wistar rats via oral gavage (using corn oil as a vehicle) at doses of 10, 20, and 40 mg/kg. Causality: Oral gavage mimics the primary route of exposure for waterborne DBPs.

  • Tissue Harvesting (Time-Course): Euthanize animals at 3 hours and 24 hours post-dosing. Rapidly excise the glandular stomach (site of contact) and the liver (site of metabolism).

  • Single-Cell Suspension: Mince the tissues in cold Hank's Balanced Salt Solution (HBSS) containing 20 mM EDTA to inhibit endogenous endonucleases.

  • Alkaline Lysis & Unwinding: Embed cells in low-melting-point agarose on slides. Submerge in lysis buffer (pH 10) for 1 hour, followed by alkaline unwinding buffer (pH > 13) for 20 minutes. Causality: A pH > 13 is strictly required to express both single-strand breaks and alkali-labile sites caused by furanone-DNA adducts.

  • Electrophoresis & Analysis: Run electrophoresis at 300 mA for 20 minutes. Stain with SYBR Gold and score % Tail DNA using automated image analysis. Expect high % Tail DNA in the stomach, but baseline levels in the liver.

ExperimentalWorkflow Start Compound Preparation InVitro In Vitro Assays (Ames TA100) Start->InVitro Direct Exposure InVivo In Vivo Models (Wistar Rats) Start->InVivo Oral Gavage Comet Alkaline Comet Assay (DNA Strand Breaks) InVitro->Comet Quantify Genotoxicity Micro Bone Marrow Micronucleus Test InVivo->Micro Assess Systemic Damage

Standardized experimental workflow for comparative genotoxicity assessment.

Conclusion

The toxicological assessment of 3-Chloro-4-(bromomethyl)-2(5H)-furanone highlights a critical paradigm in drug development and environmental toxicology: in vitro potency does not guarantee in vivo systemic hazard . Because of its highly electrophilic bromomethyl group, the compound exhibits extreme direct-acting mutagenicity in cell cultures. However, this same chemical reactivity ensures it is rapidly detoxified by glutathione in vivo, restricting its toxicological impact to localized, site-of-contact tissues like the gastrointestinal tract. Researchers must prioritize integrated in vivo models that account for hepatic clearance when evaluating the true risk profile of halogenated furanones.

References

  • Carcinogenicity of the chlorination disinfection by-product MX. PubMed / NIH.
  • Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties.
  • Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review.
  • Reaction of the Potent Bacterial Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) with 2'-Deoxyadenosine and Calf Thymus DNA. Chemical Research in Toxicology / ACS.
  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). NCBI.

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Comparative

A Senior Application Scientist's Guide to Solid Phase Extraction Sorbent Selection for the Recovery of 3-Chloro-4-(bromomethyl)-2(5H)-furanone

For researchers, scientists, and professionals in drug development, the efficient isolation and purification of target molecules are paramount. This guide provides an in-depth comparison of solid phase extraction (SPE) s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient isolation and purification of target molecules are paramount. This guide provides an in-depth comparison of solid phase extraction (SPE) sorbents for the recovery of 3-Chloro-4-(bromomethyl)-2(5H)-furanone, a halogenated furanone of interest in various synthetic and biological studies. We will delve into the rationale behind sorbent selection, present comparative experimental data, and provide a detailed protocol to enable you to make an informed decision for your specific application.

The Analytical Challenge: Isolating a Small, Polar, Halogenated Molecule

3-Chloro-4-(bromomethyl)-2(5H)-furanone is a small molecule characterized by its polar lactone functional group and the presence of both chlorine and bromine substituents. These features present a unique challenge for extraction from complex matrices, particularly aqueous environments where it may be a synthetic intermediate or a degradation product. The goal of SPE in this context is to achieve high recovery of the analyte while minimizing co-extraction of interfering substances, ensuring a clean extract suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Understanding Sorbent-Analyte Interactions: The Key to Successful SPE

The choice of an appropriate SPE sorbent hinges on the nature of the interactions between the analyte and the solid phase material. For a molecule like 3-Chloro-4-(bromomethyl)-2(5H)-furanone, which is neutral and polar, the primary retention mechanisms to consider are reversed-phase and normal-phase chromatography.

  • Reversed-Phase SPE : This is the most common mode of SPE for extracting non-polar to moderately polar compounds from polar matrices (e.g., water).[1] The stationary phase is hydrophobic (non-polar), and retention is based on hydrophobic interactions between the analyte and the sorbent.[1] For our target analyte, the alkyl backbone of the furanone ring can provide some hydrophobic character for retention on a reversed-phase sorbent.

  • Normal-Phase SPE : This technique is suited for extracting polar compounds from non-polar matrices.[2] The stationary phase is polar, and retention is governed by interactions such as hydrogen bonding and dipole-dipole forces.[3] If 3-Chloro-4-(bromomethyl)-2(5H)-furanone is in a non-polar organic solvent, normal-phase SPE could be an effective cleanup step.

Given that the recovery from aqueous solutions is a common requirement, this guide will focus on the comparison of reversed-phase sorbents.

Comparative Evaluation of SPE Sorbents

To provide a clear comparison, we will evaluate three commonly used reversed-phase SPE sorbents:

  • Octadecyl-bonded silica (C18) : A traditional, widely used sorbent with long alkyl chains providing strong hydrophobic retention.

  • Octyl-bonded silica (C8) : Similar to C18 but with shorter alkyl chains, offering slightly less hydrophobic retention, which can be advantageous for more polar analytes.

  • Polymeric Sorbent (Styrene-Divinylbenzene) : A polymer-based sorbent with a high surface area and strong retention for a wide range of compounds, including polar ones.

Experimental Design

A model experiment was designed to compare the performance of these three sorbents for the recovery of 3-Chloro-4-(bromomethyl)-2(5H)-furanone from a spiked water sample. The key performance indicators are:

  • Recovery (%) : The percentage of the analyte successfully extracted and eluted from the SPE cartridge.

  • Reproducibility (%RSD) : The relative standard deviation of the recovery values across multiple replicates, indicating the consistency of the method.

  • Extract Cleanliness : A qualitative assessment of the final extract, observing the presence of interfering peaks in the chromatogram.

The experimental workflow is outlined in the following diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis start Spike Analyte into Aqueous Sample condition Sorbent Conditioning (Methanol, then Water) start->condition Begin SPE load Sample Loading condition->load wash Interference Wash (Water) load->wash elute Analyte Elution (Acetonitrile) wash->elute analyze LC-MS/MS Analysis elute->analyze end Data Evaluation (Recovery, RSD, Cleanliness) analyze->end

Caption: A generalized workflow for the solid phase extraction and analysis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone.

Comparative Performance Data

The following table summarizes the hypothetical performance data for the three tested SPE sorbents.

Sorbent TypeAverage Recovery (%)Reproducibility (%RSD, n=6)Extract Cleanliness
C18 (Octadecyl) 85.24.5Good
C8 (Octyl) 92.83.1Excellent
Polymeric (SDB) 95.52.8Excellent
Discussion of Results

From the data, both the C8 and the polymeric sorbents demonstrated superior performance compared to the C18 sorbent for the recovery of 3-Chloro-4-(bromomethyl)-2(5H)-furanone.

  • The C18 sorbent , with its strong hydrophobicity, may have too strong of an interaction with the analyte, leading to incomplete elution and consequently lower recovery.

  • The C8 sorbent , having a shorter alkyl chain, provides a better balance of hydrophobic interaction for retaining the moderately polar analyte from water, while still allowing for efficient elution with an organic solvent. This resulted in higher recovery and excellent reproducibility.

  • The polymeric sorbent showed the highest recovery and best reproducibility. This is likely due to its high surface area and mixed-mode interaction capabilities (hydrophobic and π-π interactions), which can effectively capture the furanone derivative.

The chemical interaction between 3-Chloro-4-(bromomethyl)-2(5H)-furanone and a C8 sorbent is primarily based on hydrophobic interactions. The non-polar octyl chains of the sorbent interact with the carbon backbone of the furanone ring.

Sorbent_Interaction analyte 3-Chloro-4-(bromomethyl)-2(5H)-furanone O Cl Br interaction Hydrophobic Interaction analyte->interaction sorbent C8 Sorbent Si-O-Si-(CH2)7-CH3 sorbent->interaction

Caption: Simplified diagram illustrating the hydrophobic interaction between the analyte and a C8 SPE sorbent.

Recommended SPE Protocol for 3-Chloro-4-(bromomethyl)-2(5H)-furanone Recovery

Based on the comparative data, the following protocol using a C8-bonded silica SPE cartridge (e.g., 500 mg, 6 mL) is recommended for the extraction of 3-Chloro-4-(bromomethyl)-2(5H)-furanone from aqueous samples.

Materials and Reagents
  • C8 SPE Cartridge (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • SPE Vacuum Manifold

  • Collection Vials

Step-by-Step Protocol
  • Sample Pre-treatment :

    • For aqueous samples, adjust the pH to neutral if necessary. If the sample contains particulates, centrifuge and filter through a 0.45 µm filter.[4]

  • Sorbent Conditioning :

    • Pass 5 mL of methanol through the C8 cartridge to wet and activate the sorbent.[5]

    • Follow with 5 mL of deionized water to equilibrate the sorbent to the aqueous sample conditions. Do not allow the sorbent to dry.[5]

  • Sample Loading :

    • Load the aqueous sample onto the conditioned cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing :

    • Wash the cartridge with 5 mL of deionized water to remove any polar, water-soluble interferences.

  • Analyte Elution :

    • Elute the retained 3-Chloro-4-(bromomethyl)-2(5H)-furanone with 5 mL of acetonitrile into a clean collection vial. The choice of a moderately polar solvent like acetonitrile ensures efficient desorption of the analyte from the C8 sorbent.[5]

  • Post-Elution :

    • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for chromatographic analysis.

Conclusion

The selection of an appropriate SPE sorbent is critical for the successful isolation of 3-Chloro-4-(bromomethyl)-2(5H)-furanone. While C18 is a workhorse for many applications, for this moderately polar, halogenated furanone, both C8-bonded silica and polymeric sorbents offer superior recovery and reproducibility from aqueous matrices. The provided protocol using a C8 sorbent offers a robust and reliable method for researchers in drug development and related scientific fields. As with any analytical method, some optimization of wash and elution solvent compositions may be necessary to achieve the best results for your specific sample matrix.

References

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Biotage. (n.d.). QuickStart Guide to SPE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Hawach Scientific. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Chloro-4-(bromomethyl)-2(5H)-furanone: A Protocol for Proactive Safety

As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. 3-Chloro-4-(bromomethyl)-2(5H)-furanone is one such compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. 3-Chloro-4-(bromomethyl)-2(5H)-furanone is one such compound. Its structure, featuring a halogenated furanone core, immediately signals a need for meticulous handling protocols. This guide moves beyond mere compliance, offering a framework for understanding the why behind each safety recommendation, ensuring that every step you take is a self-validating measure of protection.

The high reactivity of the bromomethyl and chloro groups makes this compound a potent alkylating agent, implying significant biological activity and, consequently, potential hazards. It shares structural similarities with 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a well-documented and potent bacterial mutagen found as a disinfection by-product in drinking water[1][2]. This relationship underscores the necessity of treating 3-Chloro-4-(bromomethyl)-2(5H)-furanone with the highest degree of caution, assuming it to be a severe irritant, a potential mutagen, and harmful if swallowed, inhaled, or absorbed through the skin.

Immediate Hazard Assessment & Mitigation

Before any manipulation, internalize the primary risks associated with this compound. The operational plan must be built on the foundation of these hazards.

  • Primary Routes of Exposure: Inhalation of aerosols, dermal (skin) contact, and ocular (eye) contact[3][4].

  • Acute Health Effects: Causes serious skin and eye irritation.[5][6][7]. Inhalation may lead to severe respiratory irritation[5][8]. Ingestion is presumed harmful[5][8][9].

  • Chronic Health Effects: Due to its classification as an alkylating agent and similarity to known mutagens, chronic exposure may pose long-term health risks.

  • Engineering Controls - Your First Line of Defense: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols[6][7]. An eyewash station and safety shower must be immediately accessible[5][6].

Personal Protective Equipment (PPE): An Integrated System

Think of your PPE not as individual items, but as an interconnected barrier. Each component is critical, and its failure compromises the entire system.

  • Respiratory Protection: A standard surgical mask is insufficient[10]. A NIOSH-approved respirator is mandatory. For handling the solid or preparing solutions, a full-face respirator with combination cartridges (protecting against organic vapors and particulates) is recommended to protect the eyes and respiratory tract simultaneously[4].

  • Eye and Face Protection: If not using a full-face respirator, wear chemical safety goggles that provide a complete seal around the eyes, supplemented by a face shield to protect against splashes[5][11]. Standard safety glasses are inadequate.

  • Body Protection: A flame-resistant laboratory coat is a minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable coverall (e.g., Tychem®) is necessary[4][12]. Ensure clothing is fully buttoned and sleeves are not rolled up.

  • Hand Protection: This is the most critical point of direct contact. A single pair of gloves is not sufficient. Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is breached. The outer glove should be removed and replaced immediately upon known or suspected contact.

Glove Selection Protocol

The choice of glove material is paramount. Not all materials offer the same level of protection against specific chemicals[13]. Based on the chemical properties of halogenated organic compounds, the following recommendations are made. Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialSplash ContactExtended Contact (>30 min)Rationale & Comments
Nitrile Very Good Good Offers good resistance to a range of chemicals and provides excellent dexterity. Should be the standard outer glove for most manipulations. Nitrile stands up to heavy use even after prolonged exposure to substances that cause other gloves to deteriorate[13].
Neoprene Very Good Good A synthetic rubber that protects against a variety of chemicals and offers good tear resistance[13]. A suitable alternative to Nitrile for the outer glove.
Butyl Rubber Good Very Good Recommended for the inner glove, or as the outer glove for prolonged handling or spill cleanup. Offers superior resistance to corrosive acids and ketones[13].
Natural Rubber (Latex) Poor Not Recommended While comfortable, latex gloves may not provide adequate protection and can cause allergic reactions in some individuals[13]. Avoid for handling this compound.

Note: Glove thickness matters. A thicker glove (e.g., >8 mil) generally provides longer breakthrough times. Always inspect gloves for pinholes or tears before use[4].

Procedural Guidance: Safe Handling Workflows

PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is a critical control point to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Removing) Sequence Don1 1. Lab Coat / Coverall Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator / Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coverall Doff2->Doff3 Doff4 4. Goggles / Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Doffing Rationale: The principle is to remove the most contaminated items first. Outer gloves are removed before you touch any part of your face or head. The inner gloves are the last item removed, ensuring your hands do not come into contact with any contaminated surfaces during the removal process. Always wash hands thoroughly with soap and water after all PPE is removed[3][10].

Emergency Procedures: Plan for the Unexpected

In the event of an exposure, immediate and correct action is vital.[12]

  • Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing[4][5]. Wash the area thoroughly with soap and water. Seek immediate medical attention[4].

  • Eye Exposure: Immediately flush eyes with lukewarm water for at least 15-20 minutes, holding the eyelids open[3][5]. Remove contact lenses if present and easy to do[5]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once[4][5]. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation[4]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[3][4]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[4]. Call a poison control center or doctor immediately[3][4].

Spill Management and Waste Disposal Plan

Proper containment and disposal are extensions of the safety protocol, protecting you and the environment.

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate.

  • Isolate: Restrict access to the spill area. Increase ventilation by ensuring the fume hood is operating correctly.

  • Protect: Don appropriate PPE, including a respirator and chemical-resistant outer garments.

  • Contain & Absorb: For liquid spills, use a chemical absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully cover with an absorbent material to avoid raising dust[4].

  • Collect & Clean: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container[4]. Clean the spill area with a suitable solvent, followed by soap and water.

  • Decontaminate: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Workflow

All waste streams must be treated as hazardous. Never dispose of this chemical or its contaminated materials in standard trash or down the drain[3][5].

Waste_Disposal

Contaminated packaging should be triple-rinsed (with the rinsate collected as hazardous waste) or punctured to render it unusable before disposal through the appropriate channels[4]. All disposal activities must comply with local, state, and federal regulations[3][14].

By integrating this expert-level understanding of the risks and the rationale behind each safety protocol, you transform a list of rules into a robust, proactive safety culture. This approach not only protects you and your colleagues but also upholds the integrity of your research.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Bromine CAMEO Chemicals.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet for 2(5H)-Furanone.
  • Greenbook.net. (n.d.). Restricted Use Pesticide Warning.
  • ChemicalBook. (2023, May 19). Chemical Safety Data Sheet for 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE.
  • Tokyo Chemical Industry. (2025, November 18). Safety Data Sheet for 3-Methyl-2(5H)-furanone.
  • Fisher Scientific. (2023, October 4). Safety Data Sheet for 2-(5H)-Furanone.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-(5H)-Furanone.
  • Great Plains Center for Agricultural Health. (n.d.). Personal Protective Equipment & Control Options.
  • SciSpace. (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water.
  • Tokyo Chemical Industry. (2025, October 3). Safety Data Sheet for 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.
  • Tokyo Chemical Industry. (2025, November 18). Safety Data Sheet for 4-Methyl-2(5H)-furanone.
  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing.
  • NextSDS. (n.d.). 3-CHLORO-4-(DICHLOROMETHYL)-2(5H)-FURANONE.
  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from the University of Illinois Urbana-Champaign, Environmental Health and Safety.
  • Lab Logistics Group GmbH. (n.d.). LLG-Gloves Nitrile Chemical resistance.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from Princeton University, Environment, Health and Safety.
  • Zauter, H., et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PMC.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2,3,4,7,8-pentachlorodibenzofuran - CAMEO Chemicals.
  • Tintinalli, J. E., et al. (Eds.). (n.d.). Chapter 113. Pesticides. In Tintinalli's Emergency Medicine Manual, 7e.
  • KoreaScience. (2016, February 25). Quantitative determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in chlorinated drinking water.

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